RN-1734
Description
TRPV4 channels belong to the TRP superfamily of ion channels, which are known for their diverse activation mechanisms and roles in sensory transduction. nih.govmdpi.com As non-selective cation channels with significant Ca²⁺ permeability, TRPV4 contributes to intracellular calcium handling, a key regulator of numerous cellular functions. nih.govmdpi.commdpi.com Their activation can trigger calcium oscillations, which in turn modulate various intracellular signaling cascades involved in processes like tissue repair and inflammatory responses. mdpi.comnih.gov The multifaceted nature of TRPV4 activation by physical and chemical cues underscores its role as a crucial cellular sensor. nih.govmdpi.com
Therapeutic Implications of TRPV4 Dysfunction
Given their extensive distribution and involvement in critical physiological processes, dysregulation of TRPV4 channel activity is implicated in a variety of pathological conditions. Both diminished and overactive TRPV4 function can contribute to disease states. For instance, altered TRPV4 activity has been linked to skeletal dysplasias and arthropathies, with evidence suggesting that targeting TRPV4 could offer a therapeutic approach for these conditions. nih.gov In the context of joint diseases, TRPV4 plays a key role in transducing mechanical, pain, and inflammatory signals, making it an attractive therapeutic target. nih.gov
TRPV4 dysfunction is also associated with various other disorders, including certain neurological conditions, cardiovascular diseases, pulmonary edema, gastrointestinal disorders, and kidney diseases. mdpi.comwikipedia.orgmdpi.comresearchgate.netresearchgate.net For example, in the brain, TRPV4 channels are present in neurons, endothelial cells, astrocytes, and microglia, and their dysregulation is suspected to contribute to conditions like ischemia and neuroinflammation. mdpi.commdpi.com In the cardiovascular system, TRPV4 is expressed in cardiomyocytes, endothelial cells, and smooth muscle cells, influencing vascular tone and potentially contributing to conditions like cardiac fibrosis and heart failure. mdpi.com Furthermore, altered TRPV4 expression has been detected in some intestinal diseases, where it may play a noxious role in barrier function. nih.gov The involvement of TRPV4 in inflammatory responses across multiple tissues further highlights its potential as a therapeutic target for inflammatory disorders. mdpi.comresearchgate.net
Development of TRPV4 Antagonists as Research Probes
The significant roles of TRPV4 channels in both physiological and pathological processes have driven the development of pharmacological tools to modulate their activity. Selective antagonists are particularly valuable as research probes to dissect the specific contributions of TRPV4 in complex biological systems and disease models. Early studies utilized non-selective antagonists like ruthenium red, but the need for greater specificity led to the search for more selective compounds. mdpi.comresearchgate.netbasicmedicalkey.com
The identification and characterization of selective TRPV4 antagonists have been crucial for advancing our understanding of TRPV4 function in various tissues and disease contexts. These antagonists allow researchers to block TRPV4 activity and observe the resulting effects, thereby elucidating the channel's specific roles. The development of such probes is an ongoing area of research, with efforts focused on identifying compounds with high potency and selectivity for TRPV4 over other TRP channels and off-targets. researchgate.netresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-N-propan-2-yl-N-[2-(propan-2-ylamino)ethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22Cl2N2O2S/c1-10(2)17-7-8-18(11(3)4)21(19,20)14-6-5-12(15)9-13(14)16/h5-6,9-11,17H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYZMEAZAIFMTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCN(C(C)C)S(=O)(=O)C1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394046 | |
| Record name | 2,4-dichloro-N-propan-2-yl-N-[2-(propan-2-ylamino)ethyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946387-07-1 | |
| Record name | 2,4-Dichloro-N-(1-methylethyl)-N-[2-[(1-methylethyl)amino]ethyl]benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946387-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-dichloro-N-propan-2-yl-N-[2-(propan-2-ylamino)ethyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Chemical Compound Rn 1734 As a Trpv4 Antagonist
Discovery and Initial Characterization of this compound
The identification of selective TRPV4 antagonists has been crucial for understanding the channel's physiological functions. This compound was discovered through a focused screening approach, and its initial characterization established its properties as a TRPV4 antagonist. researchgate.netnih.govdaneshyari.com
Identification through Focused Library Screening
The discovery of this compound involved the screening of a focused library of commercial compounds. This library contained approximately 70 small molecules, specifically selected based on an aryl sulfonamide scaffold. daneshyari.comresearchgate.net Screening was conducted against rat TRPV4-expressing HEK293 cells to identify compounds that modulated channel activity. daneshyari.com This process revealed several compounds with either agonist or antagonist properties. Based on factors including potency, efficacy, and selectivity against other TRP channels, this compound was selected for further, more detailed characterization as a potential TRPV4 antagonist. daneshyari.com this compound is structurally related to the TRPV4 agonist RN-1747, which was identified from the same screening effort. researchgate.netdaneshyari.comresearchgate.net
Structural Basis for TRPV4 Antagonism
This compound is a cell-permeable benzenesulfonamide compound. sigmaaldrich.commerckmillipore.com The structural basis for its antagonism involves interactions with specific residues within the TRPV4 channel. Research indicates that residue D546 in the S2-S3 loop of TRPV4 is a key residue for the inhibitory effect of this compound. researchgate.netmdpi.comnih.govnih.gov This residue is also implicated in the binding of other TRPV4 modulators. mdpi.com While the binding pocket for this compound appears to overlap partially with the binding sites of other ligands like 5',6'-EET and the antagonist HC-067047, structural studies suggest distinct interaction profiles for different antagonists. researchgate.netmdpi.comnih.gov For instance, unlike HC-067047, the inhibitory effect of this compound on TRPV4 activated by hypotonicity was not affected by mutations at residue Y591. nih.gov
Selective Antagonism Profile of this compound
This compound has been characterized for its ability to inhibit TRPV4 activation induced by various stimuli, as well as its selectivity over other TRP channels.
Inhibition of Ligand-Activated TRPV4
This compound effectively inhibits TRPV4 channels activated by agonists. Studies using human, rat, and mouse TRPV4 expressed in HEK293 cells have shown that this compound completely antagonizes the activation of TRPV4 mediated by the agonist 4α-phorbol 12,13-didecanoate (4α-PDD). sigmaaldrich.commerckmillipore.commedchemexpress.comcaymanchem.com The half-maximal inhibitory concentration (IC50) values for this compound against ligand-activated TRPV4 have been determined across different species, demonstrating comparable potencies in the low micromolar range. sigmaaldrich.commerckmillipore.commedchemexpress.comcaymanchem.comnih.gov
Table 1: IC50 Values of this compound Against Ligand-Activated TRPV4
| Species | Activation Ligand | IC50 (µM) | Reference |
| Human TRPV4 | 4α-PDD | 2.3 | sigmaaldrich.commerckmillipore.commedchemexpress.comcaymanchem.com |
| Rat TRPV4 | 4α-PDD | 3.2 | sigmaaldrich.commerckmillipore.commedchemexpress.comcaymanchem.com |
| Mouse TRPV4 | 4α-PDD | 5.9 | sigmaaldrich.commerckmillipore.commedchemexpress.comcaymanchem.com |
| Human TRPV4 | GSK1016790A | Dose-dependent inhibition observed | nih.gov |
This compound has also been shown to inhibit TRPV4 activated by other ligands, such as GSK1016790A, a potent and selective TRPV4 activator. nih.govcaymanchem.commdpi.comnih.gov
Inhibition of Hypotonicity-Activated TRPV4
Beyond ligand activation, TRPV4 is also known to be activated by hypotonic stimuli, leading to cell swelling. researchgate.netdaneshyari.comnih.govmdpi.comamazonaws.com this compound has been demonstrated to completely inhibit TRPV4 channels activated by hypotonicity in various cell systems, including T-REx and HEK-293 cells expressing TRPV4. researchgate.netdaneshyari.comamazonaws.com This inhibitory effect has been observed in both rat and mouse TRPV4 channels using electrophysiology and intracellular calcium influx measurements. daneshyari.comamazonaws.com Furthermore, in vivo studies have shown that this compound can abolish the depressor response induced by intracerebroventricular hypotonic saline, indicating its effectiveness against hypotonicity-activated TRPV4 in a physiological context. nih.govfrontiersin.org
Cross-Reactivity Evaluation with Other TRP Channels (e.g., TRPV1, TRPV3, TRPM8)
A critical aspect of characterizing a pharmacological tool is evaluating its selectivity. This compound has been assessed for its activity against a panel of other TRP channels to determine its selectivity for TRPV4. Studies consistently show that this compound is selective for TRPV4 over other related TRP channels, including TRPV1, TRPV3, and TRPM8. researchgate.netnih.govdaneshyari.comresearchgate.netsigmaaldrich.commerckmillipore.comcaymanchem.comrndsystems.comtocris.comhellobio.commedchemexpress.com
Table 2: Selectivity Profile of this compound Against Other TRP Channels
These findings highlight that this compound exhibits significantly lower potency against TRPV1, TRPV3, and TRPM8 compared to TRPV4, confirming its selective antagonism profile and its utility as a pharmacological probe for specifically investigating TRPV4 function. researchgate.netnih.govdaneshyari.com
Comparative Analysis with Other TRPV4 Modulators
The study of TRPV4 channels involves the use of various pharmacological tools, including both agonists that activate the channel and antagonists that block its activity. This compound's properties as a TRPV4 antagonist are often evaluated in comparison to other known modulators to understand its selectivity and potency.
Comparison with Agonists (e.g., 4αPDD, GSK1016790A, RN-1747)
This compound has been shown to effectively counteract the effects of several TRPV4 agonists. Research indicates that this compound can completely antagonize the activation of TRPV4 mediated by agonists such as 4αPDD and RN-1747. nih.gov
4αPDD (4α-phorbol 12,13-didecanoate) is a selective TRPV4 agonist that interacts directly with the ion channel. researchgate.netnih.gov RN-1747 is another TRPV4 agonist with comparable efficacy to 4αPDD in rats, although it may also exhibit antagonistic activity at TRPM8 channels at certain concentrations. nih.gov GSK1016790A is known as a potent and selective TRPV4 agonist, notably more potent than 4αPDD. wikipedia.orgsigmaaldrich.com
Studies comparing the effects of this compound with these agonists highlight its ability to block TRPV4-mediated responses. For instance, in experiments involving cultured macrophages, treatment with the TRPV4 agonist GSK1016790A significantly increased the expression of TRPV4 channels and inflammatory markers like COX2 and iNOS. nih.gov Conversely, treatment with this compound decreased the production of tumor necrosis factor α (TNF-α) and interleukin 1β (IL-1β) and inhibited calcium influx in activated microglial cells, effects opposite to those induced by TRPV4 activation. medchemexpress.comnih.govnih.gov
The potency of these modulators is often expressed by their half-maximal effective concentration (EC50) for agonists and half-maximal inhibitory concentration (IC50) for antagonists. This compound exhibits IC50 values in the low micromolar range for inhibiting TRPV4 across different species. medchemexpress.comtocris.comselleckchem.comabcam.combio-techne.com For comparison, GSK1016790A is significantly more potent as an agonist, with EC50 values in the nanomolar range. nih.govsigmaaldrich.com
Here is a comparison of the potency of this compound and selected TRPV4 agonists:
| Compound | Activity | Species | Potency (IC50 or EC50) | Reference |
| This compound | Antagonist | Human | 2.3 µM | medchemexpress.comtocris.comselleckchem.comabcam.combio-techne.com |
| This compound | Antagonist | Rat | 3.2 µM | nih.govmedchemexpress.comtocris.comselleckchem.comabcam.combio-techne.com |
| This compound | Antagonist | Mouse | 5.9 µM | medchemexpress.comtocris.comselleckchem.comabcam.combio-techne.com |
| 4αPDD | Agonist | Rat | 4.4 µM | nih.gov |
| RN-1747 | Agonist | Rat | 4.1 µM | nih.gov |
| GSK1016790A | Agonist | Rat | 0.01 µM | nih.gov |
| GSK1016790A | Agonist | Human | 2.1 nM | sigmaaldrich.com |
| GSK1016790A | Agonist | Mouse | 18 nM | sigmaaldrich.com |
Comparison with Other Antagonists (e.g., HC-067047, GSK2193874)
This compound is one of several selective TRPV4 antagonists that have been developed and studied. Other prominent examples include HC-067047 and GSK2193874. Comparing this compound to these antagonists reveals differences in potency and potentially other pharmacological properties.
HC-067047 is described as a potent and selective TRPV4 antagonist. abcam.commedchemexpress.comtocris.comhellobio.com Its IC50 values for inhibiting TRPV4 are generally in the nanomolar range, indicating higher potency compared to this compound's micromolar IC50 values. abcam.comresearchgate.netmedchemexpress.comtocris.comhellobio.com For instance, HC-067047 has reported IC50 values of 48 nM for human TRPV4, 133 nM for rat TRPV4, and 17 nM for mouse TRPV4. abcam.commedchemexpress.com It also shows selectivity over other TRP channels like TRPV1, TRPV2, TRPV3, and TRPM8. tocris.com
GSK2193874 is another potent and selective TRPV4 antagonist. tocris.commedchemexpress.comaxonmedchem.commedkoo.com It is characterized by low nanomolar IC50 values for inhibiting TRPV4 in both rat (2 nM) and human (40 nM) receptors. tocris.commedchemexpress.comaxonmedchem.commedkoo.com GSK2193874 has also demonstrated selectivity against a panel of other receptors, channels, and enzymes. tocris.commedchemexpress.commedkoo.com
While this compound was one of the initial selective TRPV4 antagonists reported, subsequent research led to the identification of antagonists like HC-067047 and GSK2193874 with considerably higher potency. nih.govresearchgate.net Despite the differences in potency, this compound remains a valuable tool for investigating TRPV4 function and has been used in various preclinical studies, including those exploring its effects in models of demyelination and pain. mdpi.comnih.govnih.govmdpi.com
Here is a comparison of the potency of this compound and other selected TRPV4 antagonists:
| Compound | Activity | Species | Potency (IC50) | Reference |
| This compound | Antagonist | Human | 2.3 µM | medchemexpress.comtocris.comselleckchem.comabcam.combio-techne.com |
| This compound | Antagonist | Rat | 3.2 µM | nih.govmedchemexpress.comtocris.comselleckchem.comabcam.combio-techne.com |
| This compound | Antagonist | Mouse | 5.9 µM | medchemexpress.comtocris.comselleckchem.comabcam.combio-techne.com |
| HC-067047 | Antagonist | Human | 48 nM | abcam.commedchemexpress.com |
| HC-067047 | Antagonist | Rat | 133 nM | abcam.commedchemexpress.com |
| HC-067047 | Antagonist | Mouse | 17 nM | abcam.commedchemexpress.com |
| GSK2193874 | Antagonist | Human | 40 nM | tocris.commedchemexpress.comaxonmedchem.commedkoo.com |
| GSK2193874 | Antagonist | Rat | 2 nM | tocris.commedchemexpress.comaxonmedchem.commedkoo.com |
Molecular and Cellular Mechanisms of Rn 1734 Action
Regulation of Intracellular Calcium Dynamics
TRPV4 channels are non-selective cation channels permeable to calcium, and their activation leads to an increase in intracellular calcium concentration. mdpi.com By antagonizing TRPV4, RN-1734 directly impacts cellular calcium homeostasis.
This compound functions as a selective antagonist of the TRPV4 channel. medchemexpress.comtocris.comselleckchem.com Studies have demonstrated that this compound can completely antagonize the activation of TRPV4 induced by agonists such as 4α-phorbol 12,13-didecanoate (4αPDD). medchemexpress.comsigmaaldrich.commerckmillipore.comresearchgate.net The inhibitory potency of this compound varies slightly depending on the species of origin of the TRPV4 channel.
| Species | IC₅₀ (μM) | Reference |
|---|---|---|
| Human (hTRPV4) | 2.3 | medchemexpress.comtocris.comselleckchem.comsigmaaldrich.commerckmillipore.com |
| Rat (rTRPV4) | 3.2 | medchemexpress.comtocris.comselleckchem.comsigmaaldrich.commerckmillipore.com |
| Mouse (mTRPV4) | 5.9 | medchemexpress.comtocris.comselleckchem.comsigmaaldrich.commerckmillipore.com |
This compound exhibits selectivity for TRPV4 over other TRP channels, including TRPV1, TRPV3, and TRPM8, generally showing IC₅₀ values greater than 30 µM for these channels. tocris.comsigmaaldrich.commerckmillipore.comresearchgate.nethellobio.comcaymanchem.comrndsystems.com In LPS-activated microglial cells, this compound treatment clearly inhibited the influx of calcium. nih.govnih.govtargetmol.comresearchgate.net Similarly, in mouse hippocampal neurons, this compound reduced increases in glycine-activated current induced by a TRPV4 agonist. caymanchem.com In mesenchymal stem cells, this compound and other TRPV4 inhibitors significantly reduced calcium signaling. pnas.org
The inhibition of calcium influx through TRPV4 by this compound has several downstream consequences on cellular function. Modulation of intracellular calcium is critical for various cellular processes, and disrupting this homeostasis via TRPV4 antagonism affects pathways dependent on calcium signaling. For instance, in LPS-activated microglial cells, the attenuation of calcium signaling by this compound is linked to decreased levels of pro-inflammatory cytokines. nih.govnih.govtargetmol.comresearchgate.net In the context of demyelination, the activation of TRPV4 in microglia and the subsequent increase in Ca²⁺ influx are suggested to contribute to oligodendrocyte apoptosis through the activation of the NF-κB signaling pathway. nih.govnih.govtargetmol.com this compound treatment was found to alleviate this apoptosis. medchemexpress.comnih.govnih.govtargetmol.com Furthermore, TRPV4-mediated calcium signaling in mesenchymal stem cells has been shown to regulate processes like aligned collagen matrix formation, and its inhibition by this compound reduces this formation. pnas.org Calcium permeation through TRPV4 in fibroblasts is associated with pathological matrix degradation, and inhibiting TRPV4 activity may offer a pharmacological approach to blunt matrix degradation in inflammatory diseases. patsnap.com
Impact on Downstream Signaling Pathways
Beyond its direct effect on calcium influx, this compound's antagonism of TRPV4 influences several key intracellular signaling pathways that are often modulated by calcium.
Research indicates that this compound can modulate the activity of the NF-κB signaling pathway. In LPS-activated microglial cells, TRPV4 activation leads to the release of pro-inflammatory cytokines, and this process is mediated through the activation of the NF-κB signaling pathway. nih.govnih.govtargetmol.comresearchgate.net this compound treatment significantly decreased the expression of phosphorylated NF-κB P65, indicating an inhibitory effect on this pathway. nih.govnih.govtargetmol.comresearchgate.net This suppression of NF-κB P65 phosphorylation by this compound contributes to the decreased production of pro-inflammatory cytokines like TNF-α and IL-1β. medchemexpress.comnih.govnih.govtargetmol.com
The MAPK signaling cascade is another pathway influenced by this compound. Studies have shown that TRPV4 activation can be linked to the MAPK pathway. In a model of traumatic brain injury, administration of this compound significantly attenuated brain edema through decreasing the phosphorylation of MEK, ERK, and Akt proteins, which are components of or related to the MAPK cascade. nih.gov Additionally, in macrophages, combined TRPV4 inhibition and mechanical strain were found to suppress MAPK expression, specifically ERK1/2 and p38 MAPKs, leading to reduced pro-inflammatory gene expression. frontiersin.org
This compound has also been observed to impact STAT3 phosphorylation. In studies involving myeloid-derived suppressor cells (MDSCs), TRPV4 activation was shown to attenuate STAT3 signaling by decreasing STAT3 phosphorylation. jst.go.jpnii.ac.jpe-kenkyu.comresearchgate.net While the TRPV4 agonist GSK1016790A decreased STAT3 phosphorylation, suggesting that STAT3 is downstream of the TRPV4 channel, the direct effect of the antagonist this compound on STAT3 phosphorylation in this specific context was that the TRPV4 antagonist this compound increased the population of MDSCs, while the agonist decreased it, suggesting TRPV4 stimulation suppresses differentiation. jst.go.jpnii.ac.jpe-kenkyu.comjst.go.jp This indicates an indirect influence of this compound on STAT3 signaling through its antagonism of TRPV4 and the subsequent effects on MDSC differentiation and function, where STAT3 phosphorylation is observed and decreased by TRPV4 activation. jst.go.jpresearchgate.net
Interaction with IL-1R1 Signaling
Studies indicate a functional connection between TRPV4, the target of this compound, and Interleukin-1 receptor type 1 (IL-1R1) signaling. Research in fibroblasts has shown that IL-1β binding to IL-1R1 induces the activation of extracellular regulated kinase (ERK) and the expression of matrix metalloproteinase-13 (MMP13), processes that necessitate calcium flux across the plasma membrane. researchgate.netbohrium.comufl.edu While IL-1R1 itself does not conduct calcium, investigations suggest that TRPV4 mediates the calcium transients required for these IL-1-induced responses. researchgate.netbohrium.com Pre-incubation with this compound has been shown to block IL-1-induced calcium transients and subsequent MMP13 expression in these cells. researchgate.netbohrium.com Although direct physical association between TRPV4 and IL-1R1 has not been observed, TRPV4 has been found to associate with Src-related proteins, and Src co-immunoprecipitates with TRPV4. researchgate.netbohrium.comufl.edu Inhibition of Src reduced IL-1-induced Ca2+ responses, suggesting that TRPV4's involvement in IL-1R1 signaling may occur via a pathway involving Src. researchgate.netbohrium.comufl.edu This functional linkage expands the understanding of TRPV4's role in innate immune signaling by mediating IL-1-driven calcium responses that can influence processes like matrix remodeling in fibroblasts. researchgate.netbohrium.com
Effects on Cytokine and Inflammatory Mediator Production
This compound has demonstrated significant effects on the production of key pro-inflammatory cytokines, notably decreasing the levels of Tumor Necrosis Factor α (TNF-α) and Interleukin 1β (IL-1β).
Decreased Production of Tumor Necrosis Factor α (TNF-α)
Multiple studies have reported that this compound treatment leads to a decrease in the production of TNF-α. In lipopolysaccharide (LPS)-activated microglial cells, this compound clearly decreased TNF-α levels. nih.govfishersci.fi This effect has also been observed in in vivo models, such as a cuprizone-induced mouse model of demyelination, where this compound inhibited glial activation and the production of TNF-α. nih.govwikipedia.org The mechanism underlying this reduction involves the suppression of NF-κB P65 phosphorylation by this compound. nih.govfishersci.ficiteab.com Data from studies show that LPS stimulation increases TNF-α levels, and this compound treatment significantly reduces this increase. nih.govmdpi.com
Decreased Production of Interleukin 1β (IL-1β)
Similar to its effects on TNF-α, this compound has been shown to decrease the production of IL-1β. In LPS-activated microglial cells, this compound treatment clearly decreased IL-1β levels. nih.govfishersci.fi This reduction in IL-1β production by this compound has also been demonstrated in the cuprizone-induced mouse model of demyelination. nih.gov16streets.com The mechanism involves the suppression of NF-κB P65 phosphorylation, indicating a common pathway for the reduction of these pro-inflammatory cytokines. nih.govfishersci.ficiteab.com Research findings illustrate that LPS stimulation leads to increased IL-1β levels, which are then markedly decreased by this compound treatment. nih.govmdpi.com
Here is a table summarizing the effect of this compound on TNF-α and IL-1β production in LPS-activated microglial cells:
| Treatment Group | TNF-α Level (Relative to Control) | IL-1β Level (Relative to Control) |
| Control | High | High |
| This compound treated | Decreased | Decreased |
Note: Data is qualitative based on reported decreases in the cited studies. Specific quantitative data varied depending on experimental conditions and are detailed in the research findings.
Role in Oxidative Stress Modulation
Suppression of Oxidative Stress Index
Studies investigating the effects of this compound on oxidative stress have shown its ability to suppress the oxidative stress index (OSI). In human melanoma cancer cells (G361), treatment with this compound at its IC50 concentration resulted in a decrease in the OSI value compared to the control group. mdpi.comrmreagents.comuniroma2.it The OSI is a calculated parameter reflecting the balance between pro-oxidant and antioxidant forces. mdpi.comuniroma2.it
Enhancement of Antioxidant Status
In addition to suppressing the oxidative stress index, this compound has been shown to enhance the antioxidant status. In human melanoma cancer cells, RN-1743 application at its IC50 concentration increased the total antioxidant status (TAS) level compared to the control group. mdpi.comuniroma2.itinvivochem.cn The TAS measures the cumulative capacity of antioxidants in a sample. mdpi.comuniroma2.it The role of TRPV4, which this compound inhibits, in oxidative stress pathways is further supported by findings that oxidative stress by-products like hydrogen peroxide (H2O2) can activate TRPV4. fishersci.ienih.govnih.gov This suggests that inhibiting TRPV4 with compounds like this compound may contribute to reducing oxidative stress.
Here is a table summarizing the effect of this compound on oxidative stress markers in G361 melanoma cells at IC50 concentration:
| Marker | Control Group Value (Example Units) | This compound Treated Value (Example Units) |
| Total Antioxidant Status (TAS) | 2.17 mmol/g prot. mdpi.com | 3.35 mmol/g prot. mdpi.com |
| Total Oxidant Status (TOS) | 55.41 μmol/g prot. mdpi.com | 45.87 μmol/g prot. mdpi.com |
| Oxidative Stress Index (OSI) | 3142.76 AU mdpi.com | 1501.97 AU mdpi.com |
Note: Units and specific values are derived from a cited study mdpi.com.
Interaction with Other Ion Channels
Beyond its primary target, TRPV4, this compound has been noted to interact with or influence the activity of other ion channels, either directly or indirectly through its effects on TRPV4-mediated signaling pathways hellobio.comnih.govresearchgate.netnih.govahajournals.org. While this compound is considered selective for TRPV4 compared to several other TRP channels tocris.comhellobio.comresearchgate.net, its broader impact on other ion channel types has been explored in specific contexts.
Modulation of ATP-Sensitive K+ Channels
Available research indicates that this compound also blocks ATP-sensitive K+ channels hellobio.com. However, detailed research findings specifically characterizing the nature or extent of this interaction, such as potency or mechanism, are not extensively described in the provided sources hellobio.com.
Coupling to Calcium-Activated Potassium Channels
A significant aspect of this compound's functional impact involves its indirect modulation of calcium-activated potassium channels (KCa), mediated through its antagonism of TRPV4. TRPV4 channels are known to functionally couple with KCa channels in various cell types, a mechanism crucial for processes like osmosensing and the regulation of vascular tone nih.govresearchgate.netnih.govahajournals.org.
In the paraventricular nucleus (PVN) of the hypothalamus, TRPV4 channels and KCa channels function together as osmosensors nih.govnih.gov. Hypotonic stimuli activate TRPV4 channels, leading to an increase in intracellular calcium concentration nih.gov. This rise in calcium subsequently activates small-conductance calcium-activated potassium (SK) channels nih.gov. The activation of SK channels results in a decrease in neuronal action potential firing frequency nih.govnih.gov. Studies utilizing this compound have demonstrated that inhibiting TRPV4 with this antagonist abolishes or attenuates the effects of hypotonicity or TRPV4 agonists on both action potential firing and downstream physiological responses, such as the decrease in mean blood pressure induced by intracerebroventricular hypotonic saline nih.govresearchgate.netnih.gov. This indicates that this compound disrupts the functional coupling between TRPV4 and SK channels by blocking the initial calcium influx through TRPV4 nih.gov.
Similarly, in endothelial cells, TRPV4-mediated calcium influx is a prerequisite for the activation of small- and intermediate-conductance calcium-activated potassium channels (SKCa and IKCa), which are key players in endothelium-dependent hyperpolarization (EDH) ahajournals.org. EDH contributes to vasodilation ahajournals.org. Research using this compound has shown that this TRPV4 antagonist significantly attenuates EDH-mediated relaxation in isolated arteries, highlighting the dependence of this vascular response on TRPV4 activity and its subsequent impact on KCa channels ahajournals.org. The impairment of EDH observed in hypertensive models has been linked to reduced expression and function of both TRPV4 and SKCa channels, and the effect of this compound in attenuating EDH is diminished in these conditions ahajournals.org.
These findings collectively demonstrate that while this compound primarily targets TRPV4, its functional consequences extend to ion channels that are coupled to TRPV4 activity, particularly calcium-activated potassium channels like SK and IKCa, thereby influencing diverse cellular and physiological processes.
In Vitro Research Applications of Rn 1734
Investigations in Glial Cell Biology
Research has investigated the role of RN-1734 in modulating the activity and function of glial cells, including microglia and oligodendrocytes.
Inhibition of Glial Activation in Microglial Cells
This compound has been shown to inhibit the activation of microglial cells. In lipopolysaccharide (LPS)-activated microglial cells, treatment with this compound clearly inhibited the influx of calcium. It also decreased the levels of pro-inflammatory cytokines, specifically interleukin 1β (IL-1β) and tumor necrosis factor α (TNF-α), by suppressing NF-κB P65 phosphorylation nih.govtargetmol.comnih.govresearchgate.net. Studies using BV-2 microglial cells stimulated with LPS have also shown that this compound (at 25 μM) can reduce the mRNA expression of iNOS, TNF-α, and IL-1β researchgate.net.
The observed inhibition of calcium influx and reduction in pro-inflammatory cytokine production by this compound in activated microglia highlights its potential to mitigate neuroinflammation nih.govtargetmol.comnih.govresearchgate.net.
Alleviation of Oligodendrocyte Apoptosis Induced by Microglial Activity
This compound has demonstrated an ability to alleviate oligodendrocyte apoptosis induced by the activity of LPS-activated microglia nih.govtargetmol.comnih.govresearchgate.net. In experiments where oligodendrocytes were exposed to conditioned medium from LPS-activated microglia, treatment with this compound (10 µM for 27 hours) reversed the increased apoptotic rate of oligodendrocytes chemscene.commedchemexpress.com. This suggests that the activation of TRPV4 in microglia contributes to oligodendrocyte apoptosis through the activation of the NF-κB signaling pathway, and this compound can interrupt this process nih.govtargetmol.comnih.govresearchgate.net.
Data on the effect of this compound on oligodendrocyte apoptosis induced by conditioned medium (CM) from LPS-activated microglia:
| Treatment Group | Apoptotic Rate of Oligodendrocytes |
| Ctrl | Baseline |
| CM (LPS-activated microglia) | Increased |
| CM + this compound (10 µM) | Reversed increase |
Based on findings indicating this compound reversed the increase in apoptotic rate chemscene.commedchemexpress.com. Specific numerical data for apoptotic rate percentage were not consistently available across sources in a format suitable for a precise numerical table without further data extraction and analysis beyond the scope of this response.
Effects on Myelination-Related Protein Expression (e.g., CNP)
This compound has been shown to alleviate decreases in the expression of myelination-related proteins, such as 2',3'-Cyclic-nucleotide 3'-phosphodiesterase (CNP). In vitro studies using conditioned medium from LPS-activated microglia demonstrated that this compound treatment (10 µM for 27 hours) alleviated the decreases in CNP levels induced by the conditioned medium chemscene.commedchemexpress.com. This finding suggests a protective effect of this compound on oligodendrocyte health and their ability to maintain myelination-related protein expression in the presence of inflammatory signals from activated microglia.
Studies in Neuronal Systems
The impact of this compound has also been investigated in neuronal contexts, particularly concerning its modulation of ion channels crucial for neuronal function.
Modulation of Glycine-Activated Current in Hippocampal Neurons
This compound has been observed to modulate glycine-activated current (IGly) in hippocampal neurons. In mouse hippocampal CA1 pyramidal neurons, activation of TRPV4 by agonists like GSK1016790A increased IGly karger.comnih.gov. This increase was blocked by specific TRPV4 antagonists, including this compound (at 10 µM) caymanchem.comcaymanchem.comkarger.comnih.gov. One study reported that this compound (10 µM) reduced GSK1016790A-induced increases in IGly from 34.5% to 0.97% in mouse hippocampal neurons in vitro caymanchem.comcaymanchem.comvulcanchem.com. This indicates that this compound can inhibit the TRPV4-mediated potentiation of glycine (B1666218) receptor function in these neurons karger.comnih.gov.
Data on the effect of this compound on GSK1016790A-induced increase in glycine-activated current in mouse hippocampal neurons:
| Treatment Group | Increase in IGly (% of baseline) |
| GSK1016790A | 34.5% |
| GSK1016790A + this compound (10 µM) | 0.97% |
Data derived from a study on mouse hippocampal neurons caymanchem.comcaymanchem.comvulcanchem.com.
Role in Sensory Neuron Function
This compound has been utilized in studies investigating the role of TRPV4 channels in sensory neuron function. It has been shown that TRPV4 channels mediate the response of sensory neurons to infrared laser irradiation tocris.comrndsystems.comphysiology.orgnih.gov. In isolated retinal and vestibular ganglion cells from rodents, this compound was found to selectively block the laser-evoked neuronal voltage variations (LEVV), indicating that TRPV4 channels are primary effectors in this response physiology.orgnih.gov. This suggests a role for TRPV4 in thermosensation and mechanosensation in sensory neurons, which can be modulated by this compound physiology.orgnih.govnih.gov.
In the context of pain mechanisms, TRPV4 is expressed in peripheral nociceptive neurons and the dorsal spinal cord and can contribute to nociception mdpi.com. TRPV4 antagonists like this compound have been evaluated in preclinical models to reduce nociception mdpi.com. Studies on joint afferents have also used this compound to investigate the involvement of TRPV4 in responses to mechanical stimuli in both normal and inflamed joints nih.gov.
Research in Epithelial and Endothelial Cell Models
This compound has been employed in studies using epithelial and endothelial cell models to understand the involvement of TRPV4 channels in barrier function and ion transport.
Regulation of Transepithelial Ion Flux and Fluid Production
Research using a porcine choroid plexus epithelial cell line (PCP-R) has demonstrated the role of TRPV4 in regulating transepithelial ion flux and fluid production. Activation of TRPV4 with a specific agonist, GSK1016790A, stimulates a change in net transepithelial ion flux and an increase in conductance, leading to fluid production across the cell monolayer. This response can be inhibited by this compound, confirming the specificity of the TRPV4 channel in mediating these effects nih.govcore.ac.ukwright.edu. Studies in a human choroid plexus epithelial cell line (HIBCPP) also showed that TRPV4 activation results in a robust, multiphasic change in electrogenic ion flux and increased conductance, accompanied by substantial fluid secretion. This response was modulated by various effectors, including phospholipase C (PLC), protein kinase C (PKC), and phosphoinositide 3-kinase (PI3K), implicating these pathways in TRPV4-mediated ion flux nih.govresearchgate.net.
Effects on Alveolar Barrier Integrity
TRPV4 channels are known to regulate the integrity of the alveolar barrier in the lung. Activation of TRPV4 has been shown to increase alveolar barrier permeability, particularly in response to increased vascular or airway pressure nih.govmdpi.com. Studies have indicated that pharmacological activation of TRPV4 can lead to structural defects in the alveolar septal barrier and alveolar flooding researchgate.net. While this compound is a TRPV4 antagonist, research in this area primarily focuses on the effects of TRPV4 activation and the potential for TRPV4 inhibitors to mitigate lung injury and edema nih.govmdpi.comresearchgate.netnih.gov.
Impact on Blood-Retinal Barrier Permeability
The blood-retinal barrier (BRB) is crucial for maintaining retinal function, and its breakdown is associated with conditions like diabetic retinopathy. TRPV4 is expressed in the endothelium and retinal pigment epithelium (RPE), components of the BRB nih.govx-mol.comnih.govresearchgate.net. Studies using diabetic rat models have shown that TRPV4-selective antagonists, including this compound, can help resolve BRB breakdown nih.govx-mol.comnih.govresearchgate.net. In vitro studies using human RPE (ARPE-19) cell monolayers and endothelial cell systems have further investigated the role of TRPV4 in regulating BRB and RPE permeability nih.govx-mol.comnih.govresearchgate.net. While some findings suggest that this compound alone may not alter BRB permeability in control conditions, its ability to counteract the effects of TRPV4 agonists on permeability has been observed nih.gov.
Activation of Endothelial Cell TRPV4 Channels and Arteriolar Tone
This compound has been used to investigate the activation of endothelial cell TRPV4 channels and their impact on arteriolar tone. Low intravascular pressure has been shown to activate endothelial cell TRPV4 channels, leading to local Ca2+ events and the activation of IKCa channels, which contributes to reducing arteriolar tone nih.govpnas.orgcapes.gov.br. This compound has been demonstrated to block the increase in endothelial cell Ca2+ events induced by low pressure or TRPV4 agonists in pressurized arterioles nih.govpnas.org. Furthermore, this compound has been shown to block TRPV4-mediated arteriole vasodilation and increase basal myogenic tone ex vivo tocris.comrndsystems.comabcam.comnih.gov. Studies in human cerebral microvessel endothelial cells (hCMEC/D3) have also shown that the increase in intracellular Ca2+ concentration induced by a TRPV4 agonist is inhibited by this compound pretreatment frontiersin.org.
Cancer Cell Line Investigations
This compound has been explored in the context of cancer cell lines, particularly in examining its effects on cell viability.
Reduction of Cell Viability in Melanoma Cells (e.g., G-361)
Research has investigated the cytotoxic activity of this compound in the G-361 human melanoma cancer cell line. Studies have shown that this compound can significantly decrease the viability of G-361 cells in a concentration-dependent manner researchgate.netdergipark.org.trdergipark.org.trresearchgate.netdntb.gov.uaresearchgate.net. The effects of this compound on G-361 cell viability at various concentrations have been measured using methods such as the MTT assay dergipark.org.trdergipark.org.trdntb.gov.ua.
Table 1: Effect of this compound on G-361 Cell Viability
| This compound Concentration (µM) | Cell Viability (%) |
| 1 | 82.72 |
| 5 | 72.81 |
| 25 | 56.36 |
| 50 | 39.16 |
| 100 | 18.96 |
| Control | 100.00 |
Data derived from research on G-361 human melanoma cancer cells. dergipark.org.trdergipark.org.tr
At an IC50 concentration of 39.48 µM, this compound application was also observed to influence total antioxidant status (TAS) and total oxidant status (TOS) levels in G-361 cells, increasing TAS and decreasing TOS and the oxidative stress index (OSI) compared to the control group researchgate.netdergipark.org.trdergipark.org.tr. These findings suggest that this compound's effect on cell viability in G-361 cells may involve influencing oxidative stress pathways researchgate.netdergipark.org.trdergipark.org.tr. Further investigations have examined the apoptotic effects of this compound in G-361 cells by analyzing the expression levels of proteins like Bcl-2, Bax, and p53, as well as caspase-3 and -8 activities researchgate.netdergipark.org.trdergipark.org.tr. The reduction in G-361 cell viability by this compound suggests its potential as a novel approach in melanoma research dergipark.org.trdergipark.org.trresearchgate.netresearchgate.net.
Potential for Induction of Non-Apoptotic Cellular Death Mechanisms
Research into the effects of this compound on cancer cell lines suggests a potential for inducing cellular death mechanisms that are not strictly apoptotic. In studies involving the G-361 human melanoma cancer cell line, this compound treatment significantly decreased cell viability in a concentration-dependent manner. dergipark.org.tr While the study examined apoptotic markers such as Bcl-2, Bax, and p53 expression levels, and caspase-3 and -8 activities, no significant increases in these apoptotic indicators were observed at the IC50 concentration of this compound. dergipark.org.tr This suggests that the reduction in cell viability might be attributed to the induction of cellular death pathways other than classical apoptosis. dergipark.org.tr
Suppression of Tumor Growth via Oxidative Stress Repression
In the context of cancer research, this compound has shown potential in suppressing tumor growth, possibly linked to its effects on oxidative stress. Studies on G-361 human melanoma cells demonstrated that this compound application significantly decreased the total oxidant status (TOS) level and oxidative stress index (OSI), while increasing the total antioxidant status (TAS) level. dergipark.org.tr
| Treatment | TAS (mmol/g prot.) | TOS (μmol/g prot.) | OSI (AU) | Cell Viability (%) |
| Control | - | - | - | 100.00 |
| This compound (1 μM) | - | - | - | 82.72 |
| This compound (5 μM) | - | - | - | 72.81 |
| This compound (25 μM) | - | - | - | 56.36 |
| This compound (50 μM) | - | - | - | 39.16 |
| This compound (100 μM) | - | - | - | 18.96 |
| This compound (IC50) | 3.35 | 45.87 | 1501.97 | 39.48 |
| Control (TAS/TOS) | 2.17 | - | - | - |
Note: Data for TAS, TOS, and OSI at concentrations other than IC50 were not available in the source. Cell viability data is approximate based on the provided text. dergipark.org.tr
The observed decrease in oxidative stress markers, coupled with reduced cell viability, suggests that the inhibition of TRPV4 channels by this compound may contribute to suppressing cancer cell growth by mitigating oxidative stress. dergipark.org.tr This aligns with the understanding that oxidative stress plays a role in tumor progression. unito.itimrpress.com
Mechanistic Studies in Other Cell Types
Modulation of Fibroblast Matrix Remodeling
This compound has been investigated for its role in modulating fibroblast activity, particularly in the context of matrix remodeling. Fibroblasts are crucial for remodeling the extracellular matrix, a process that involves the interaction of proteins like flightless-1 (FliI) with non-muscle myosin IIA (NMMIIA) at cell-matrix adhesion sites, which is dependent on Ca2+ signaling. biologists.com
Studies using FliI WT cells demonstrated that Ca2+ influx through TRPV4 channels affects cell shape and function. biologists.com Treatment with the TRPV4 antagonist this compound (10 μM) blocked spreading-induced Ca2+ fluxes in these fibroblasts. biologists.com Furthermore, inhibition of TRPV4 with this compound resulted in a significant reduction in collagen compaction, a key aspect of matrix remodeling, showing a 1.5-fold decrease. biologists.com
| Treatment | Spreading-Induced Ca2+ Fluxes | Collagen Compaction |
| Control | Present | Normal |
| This compound (10 μM) | Blocked | 1.5-fold Reduction |
In human gingival fibroblasts, Ca2+ permeation through TRPV4 is associated with pathological matrix degradation. researchgate.netnih.gov Interleukin-1 beta (IL-1β) stimulates these fibroblasts, leading to increased intracellular Ca2+ and expression of matrix metalloproteinase 1 (MMP1). researchgate.netnih.gov Pre-incubation with this compound blocked IL-1-induced Ca2+ transients and the expression of mouse interstitial collagenase, MMP13, in mouse gingival fibroblasts. researchgate.netnih.gov This suggests that inhibiting TRPV4 activity could be a pharmacological approach to reduce matrix degradation in inflammatory conditions. researchgate.netnih.govpatsnap.com
In mesenchymal stem cells (MSCs), TRPV4-mediated calcium signaling is involved in the formation of aligned collagen matrices. pnas.org Inhibition of TRPV4 activity with this compound (10 μM) significantly decreased aligned fibrillar collagen formation after 14 days in culture and reduced nuclear alignment and elongation, indicating a disruption of cell and matrix organization. pnas.org
Influence on Adipocyte Differentiation
This compound has been shown to influence adipocyte differentiation. Functional TRPV4 is expressed in both pre-adipocytes and mature adipocytes. patsnap.combiorxiv.orgresearchgate.net Pharmacological inhibition of TRPV4 with this compound has been observed to enhance the differentiation of preadipocytes into mature adipocytes. patsnap.combiorxiv.orgresearchgate.net
Studies using 3T3L-1 preadipocytes demonstrated that the presence of this compound during adipogenesis increased the number of cells with Oil Red O staining, indicating enhanced lipid accumulation. biorxiv.org Specifically, this compound treatment for the last 5 days of differentiation resulted in 87.23% of cells showing Oil Red O labeling, compared to 41.78% with a TRPV4 agonist and control levels around 60-70%. biorxiv.org this compound treatment approximately doubled the lipid content in the cells. biorxiv.org While it did not significantly affect the number of lipid droplets, it increased their size, as indicated by increased area, perimeter, radius, and volume. biorxiv.org
| Treatment (last 5 days of differentiation) | ORO-positive cells (%) | Lipid Amount | Lipid Droplet Size |
| Control | ~60-70 | Normal | Normal |
| 4αPDD (TRPV4 agonist) | 41.78 | No significant change vs control biorxiv.org | - |
| This compound (TRPV4 antagonist) | 87.23 | ~2-fold Increase biorxiv.org | Increased |
Note: Control ORO-positive cell percentage is approximate based on comparison in the source. biorxiv.org
Long-term inhibition of TRPV4 by this compound in pre-adipocytes also led to an increase in cytosolic Ca2+ levels, potentially due to the blockade of intracellular Ca2+ buffering. biorxiv.org
Effects on Osteoclast Formation
This compound has been investigated for its effects on osteoclast formation, the process by which osteoclasts differentiate and resorb bone tissue. TRPV4 channels are known to be involved in osteoclast differentiation and activity, mediating Ca2+ influx and intracellular Ca2+ signaling that activates NFATc1, a key transcription factor for osteoclast-specific genes. mdpi.com
Studies have shown that an acidic environment promotes osteoclast formation. nih.gov this compound, as a TRPV4-specific antagonist, was found to partly inhibit acidosis-promoted large multinuclear cell (TRAP+LMNC) formation, which are indicative of osteoclasts. mdpi.comnih.gov This suggests that TRPV4 contributes to osteoclast formation, particularly in acidic conditions, and that inhibiting TRPV4 with this compound can attenuate this process. mdpi.comnih.gov
| Condition | Osteoclast Formation (TRAP+LMNC) |
| Neutral pH | Baseline |
| Acidosis | Promoted |
| Acidosis + this compound | Partly Inhibited |
In osteoblast-like MG-63 cells, which are involved in bone formation, this compound was tested for its effect on cell death induced by lysophosphatidylcholine (B164491) (lysoPC). tandfonline.com While lysoPC induced cell death and calcium influx, and a general TRPV inhibitor reduced this effect, this compound (30 μM) had no effect on lysoPC-induced decreases in cell viability. tandfonline.com However, this compound was effective in preventing calcium influx induced by a known TRPV4 activator in these cells, confirming its activity as a TRPV4 inhibitor in this context. tandfonline.com
Role in Spermatozoa Function
This compound has been used to investigate the role of TRPV4 channels in spermatozoa function. TRPV4 is present in human sperm and is considered a temperature-sensitive ion channel. citeab.comrndsystems.comresearchgate.net
Studies on marine fish spermatozoa (seabream) showed that TRPV4 isoforms are detected in these cells. nih.gov Application of this compound resulted in a dose-dependent reduction of the current activity of the Trpv4_v1 isoform. nih.gov
| This compound Concentration (µM) | Reduction in Trpv4_v1 Current Activity (%) |
| 10 | ~9 |
| 100 | ~40 |
Investigation into the functional role of TRPV4 in seabream sperm motility using this compound revealed inhibitory effects on kinetic properties at higher concentrations (10 and 50 µM) after 60 seconds post-activation. nih.gov These effects included a reduction of over 50% in the percentage of motile and progressive sperm. nih.gov This suggests that the Trpv4_v1 channel is important for the maintenance of sperm motility after activation. nih.gov
| Treatment (Seabream Sperm) | % Motile Sperm (60s post-activation) | % Progressive Sperm (60s post-activation) |
| Control (0.5% DMSO) | Baseline | Baseline |
| This compound (10 µM) | >50% Reduction | >50% Reduction |
| This compound (50 µM) | >50% Reduction | >50% Reduction |
In human sperm, this compound and another TRPV4 inhibitor were shown to antagonize the temperature sensitivity of DSper outward currents, further supporting the role of TRPV4 as a temperature sensor in human sperm. researchgate.net
In Vivo Pharmacological Investigations with Rn 1734
Central Nervous System Disorders
Studies have investigated the effects of RN-1734 in animal models designed to mimic aspects of central nervous system pathologies, focusing on conditions involving demyelination, fluid accumulation, and traumatic injury.
Efficacy in Demyelinating Disease Models (e.g., Cuprizone-Induced Demyelination)
Research utilizing the cuprizone-induced mouse model, an established method for studying demyelination and neuroinflammation relevant to diseases like multiple sclerosis, has evaluated the impact of TRPV4 inhibition by this compound. In this model, cuprizone (B1210641) exposure leads to oligodendrocyte death, demyelination, and glial activation. researchgate.netresearchgate.net Studies have shown a significant increase in TRPV4 expression in the corpus callosum of cuprizone-treated mice. researchgate.netresearchgate.net Administration of this compound, a TRPV4 antagonist, was observed to clearly alleviate demyelination. researchgate.netresearchgate.net Furthermore, this compound treatment inhibited glial activation and reduced the production of pro-inflammatory cytokines, specifically tumor necrosis factor α (TNF-α) and interleukin 1β (IL-1β). researchgate.netresearchgate.net These findings suggest that TRPV4 activation in microglia contributes to oligodendrocyte apoptosis via the NF-κB signaling pathway, highlighting a potential mechanism by which this compound exerts its beneficial effects in this model. researchgate.netresearchgate.net
Mitigation of Ventriculomegaly in Hydrocephalus Models
Hydrocephalus is a condition characterized by the accumulation of cerebrospinal fluid (CSF) in the brain's ventricles, leading to ventriculomegaly. mdpi.com Investigations using a genetic rat model of hydrocephalus (Tmem67-/- rats) have explored the effect of TRPV4 antagonists on ventriculomegaly. mdpi.comresearchgate.net In this model, treatment with TRPV4 antagonists, including this compound, was found to ameliorate ventriculomegaly. mdpi.comresearchgate.netciteab.comrndsystems.com This suggests a role for TRPV4 channels in the mechanisms contributing to CSF accumulation and ventricular enlargement in pathological states. mdpi.com Quantitative measurements in Tmem67-/- rats treated with this compound showed a mitigation of the increase in ventricular volume observed in untreated hydrocephalic animals. researchgate.net
Data Table: Effect of this compound on Ventricular Volume in a Rat Model of Hydrocephalus
| Genotype | Treatment | Ventricular Volume at P7 (mm³) (Mean ± SEM) | Ventricular Volume at P15 (mm³) (Mean ± SEM) | Change in Ventricular Volume (Δ from P7 to P15) |
| WT (Tmem67 +/+) | Vehicle | 3.73 ± 1.50 | 7.72 ± 2.19 | +3.99 |
| WT (Tmem67 +/+) | This compound | - | - | - |
| Hom (Tmem67 -/-) | Vehicle | 62.13 ± 12.58 | 144.28 ± 38.06 | +82.15 |
| Hom (Tmem67 -/-) | This compound | - | Significantly mitigated compared to Vehicle | Reduced compared to Vehicle |
Reduction of Brain Edema and MAPK Signaling Post-Traumatic Brain Injury
Traumatic brain injury (TBI) can lead to significant complications, including brain edema and neuroinflammation. jst.go.jp The transient receptor potential vanilloid type 4 (TRPV4) channel has been implicated in these processes. caymanchem.comnih.govresearchgate.net Studies in rat models of TBI have investigated the effects of this compound on TBI-induced brain edema and associated signaling pathways. jst.go.jpcaymanchem.comnih.govresearchgate.net It has been shown that administration of this compound significantly attenuated TBI-induced brain edema. jst.go.jpcaymanchem.comnih.govresearchgate.net Mechanistically, this effect was linked to a decrease in the phosphorylation of proteins in the mitogen-activated protein kinase (MAPK) cascade, including MEK, ERK, and Akt proteins. jst.go.jpnih.govresearchgate.net This suggests that TRPV4 channels mediate brain edema after TBI, at least in part, through the activation of the MAPK cascade and Akt-related signaling pathways, and that this compound can interfere with these processes. nih.govresearchgate.net Repeated administration of this compound has also been shown to reduce blood-brain barrier disruption after fluid percussion injury (FPI), a type of TBI, and decrease the expression of astrocyte-derived vascular permeability factors like ET-1, MMP-9, and VEGF-A. jst.go.jp
Pain and Nociception Models
This compound has been evaluated for its potential analgesic properties in various preclinical pain models, particularly those involving neuropathic pain. nih.govnews-medical.netnih.gov
Antinociceptive Effects in Neuropathic Pain Models
Neuropathic pain, often characterized by symptoms like allodynia and hyperalgesia, involves complex mechanisms where TRPV4 channels are believed to play a role. nih.govnih.gov this compound, as a TRPV4 antagonist, has demonstrated antinociceptive effects in several neuropathic pain models in rodents. nih.govnews-medical.netnih.govresearchgate.net Its use in preclinical models has been noted for reducing nociception. nih.govnih.gov For instance, in a rat model of intraoral wire-induced mucositis, this compound attenuated mechanical allodynia. bvsalud.orgnih.gov In models of chemotherapy-induced peripheral neuropathy (CIPN), such as those induced by paclitaxel, this compound has been shown to prevent the sensitization of TRPV4 and attenuate neuropathic pain. nih.govresearchgate.net
Evaluation in Inflamed Joint Models and Mechanonociception
Research has investigated the involvement of TRPV4 channels in joint pain and mechanonociception, particularly in the context of inflammation. Studies in anesthetized rats with acutely inflamed knee joints have shown that intraarticular injection of this compound can reduce the responses of sensitized C-fibers to both innocuous and noxious mechanical stimulation. nih.govtandfonline.comresearchgate.net This suggests a role for TRPV4 channels in the enhanced sensitivity of C-fibers to mechanical stimuli in inflamed joints. nih.gov While this compound significantly reduced the responses of C-fibers to noxious rotation in normal joints, it did not significantly alter the responses of nociceptive A∂-fibers in either normal or inflamed joints. nih.gov These findings indicate that TRPV4 ion channels contribute to the responses of C-fibers to noxious mechanical stimulation in normal joints and to the increased mechanical sensitivity of C-fibers in inflamed joints. nih.gov
Data from a study on the influence of intraarticular this compound (500 µM) on the responses of C-fibres of the acutely inflamed joint to mechanical rotation showed a reduction in action potentials (APs) compared to baseline. nih.gov
Cardiovascular and Vascular Studies
This compound has been employed in studies investigating the role of TRPV4 channels in the cardiovascular system, focusing on their effects on vascular tone and blood pressure regulation.
Effects on Arteriolar Vasodilation and Myogenic Tone
TRPV4 channels are expressed in the vascular endothelium and smooth muscle cells and play a role in modulating vascular permeability, dilation, and constriction. mdpi.compreprints.org Studies have shown that this compound can block TRPV4-mediated arteriolar vasodilation and increase myogenic tone ex vivo. tocris.comrndsystems.commedkoo.comabcam.com Low intravascular pressure has been shown to activate endothelial cell TRPV4 channels, leading to local Ca2+ events and activation of IKCa channels, which contributes to vasodilation and reduces myogenic tone. nih.govpnas.org This effect was inhibited, and basal myogenic tone was increased, by this compound. nih.govpnas.org This suggests that TRPV4 channels, selectively activated at low intravascular pressure, influence an endothelial microdomain that affects Ca2+ event frequency and subsequent vasodilation and myogenic tone. nih.govpnas.org
In isolated rat small mesenteric arteries, acetylcholine-induced vascular relaxation, which involves the TRPV4-KCa2.3 pathway, was inhibited by this compound. ahajournals.org
Influence on Blood Pressure Regulation
Research suggests that TRPV4 channels in the brain, specifically in the periventricular region including the paraventricular nucleus (PVN), are involved in sensing and responding to changes in plasma osmolality, which can influence blood pressure. researchgate.netnih.gov Intracerebroventricular (ICV) injection of hypotonic artificial cerebrospinal fluid (ACSF) in mice decreased mean blood pressure, and this effect was abolished by treatment with the TRPV4 inhibitor this compound. researchgate.netnih.gov This indicates that activation of TRPV4 in periventricular brain structures can lead to a depressor response. researchgate.net
A study investigating the effect of ICV this compound (100 nM/kg) on blood pressure in mice showed that while hypotonic ACSF significantly reduced blood pressure, co-injection with this compound prevented this reduction. nih.gov
Implications for Pulmonary Edema Associated with Congestive Heart Failure
TRPV4 is expressed in the vascular endothelium in the lung and regulates the integrity of the alveolar septal barrier. nih.gov Increased pulmonary vascular pressure can evoke TRPV4-dependent pulmonary edema. nih.gov Therefore, inhibition of TRPV4 has been proposed as a potential approach for the treatment of pulmonary edema associated with conditions such as congestive heart failure. researchgate.netmdpi.compreprints.orgnih.gov While this compound is mentioned as a selective TRPV4 antagonist used in studies, other more potent or clinically developed antagonists like GSK2193874 and GSK2798745 have been specifically highlighted for their efficacy in preventing and treating lung edema in heart failure models. researchgate.netmdpi.commdpi.compreprints.orgnih.gov
Other Systemic Applications
Beyond musculoskeletal and cardiovascular systems, this compound has been explored for its effects in other physiological and pathological contexts.
Alleviation of Pancreatitis
Studies have implicated TRPV4 channels in the pathogenesis of pancreatitis, particularly pressure-induced pancreatitis. Elevated pressure in the pancreatic gland can lead to excessive intracellular calcium, mitochondrial dysfunction, and cell death, contributing to pancreatitis. jci.org Research indicates that Piezo1 activation in pancreatic acinar cells triggers TRPV4 channel opening, which is responsible for a sustained elevation in intracellular calcium levels that drives these pathological events. jci.orgnih.gov In isolated pancreatic acini, the increase in intracellular calcium induced by a TRPV4 agonist was inhibited by this compound. jci.orgnih.gov This suggests that targeting TRPV4 with antagonists like this compound could potentially alleviate pancreatitis by preventing the sustained calcium influx mediated by TRPV4 following Piezo1 activation. jci.orgnih.gov
In experiments with pancreatic acini, the TRPV4 agonist GSK101 induced a significant increase in intracellular calcium, which was inhibited by this compound (30 µM). jci.orgnih.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 3601086 |
| TRPV4 | 9713107 |
| TRPV1 | 11316469 |
| TRPV3 | 16219556 |
| TRPM8 | 1546413 |
| TRAM-34 | 11326554 |
| Apamin | 16218971 |
| Acetylcholine | 187 |
| GSK1016790A | 23630211 |
| HC-067047 | 2742550 |
| GSK2193874 | 11872180 |
| GSK2798745 | 53306004 |
| Piezo1 | 135626112 |
| 4α-phorbol 12,13-didecanoate | 6433304 |
| Ruthenium Red | 16211485 |
| Gadolinium | 23981 |
| Amiloride | 2070 |
| HC030031 | 9940778 |
| AMTB | 53383684 |
| L-NAME | 5976 |
| Indomethacin | 3715 |
| ATP | 5950 |
| Histamine | 784 |
| Chloroquine | 2758 |
| Tryptase | 14797569 |
| Paclitaxel | 36314 |
| SB366791 | 9907777 |
| Arachidonic acid | 444860 |
| 5',6'-EET | 5280475 |
| Trypsin | 10211293 |
| Calcitonin Gene-Related Peptide (CGRP) | 393236 |
| Inositol 1,4,5-trisphosphate (IP3) | 1126 |
| Diacylglycerol (DAG) | 5280577 |
| Phosphatidylinositol 4,5-bisphosphate (PIP2) | 24865 |
| Protein Kinase C (PKC) | 5579 |
| Protein Kinase A (PKA) | 5568 |
| MAP Kinase (MAPK) | 14911612 |
| MMP-9 | 435458 |
| VEGF-A | 114898 |
| ET-1 | 16132409 |
| IKCa channels | 24595 |
| SKCa channels | 24596 |
| KCa2.3 channels | 24596 |
| Piezo1 agonist Yoda1 | 136085429 |
| CRAC inhibitor CM4620 | 11991665 |
| Orai channel | 25823 |
| RN-1747 | 5068295 |
| RN-9893 | 135434114 |
| PF-05214030 | 53306005 |
| GSK3491943 | 137884553 |
| 5,6-epoxyeicosatrienoic acid | 5280475 |
| Bisandrographolide A | 101625305 |
| Quinoxalin-4(3H)-one derivative | N/A (specific compound not named) |
| Gadolinium (Gd3+) | 23981 |
| Lanthanum (La3+) | 23982 |
| Capsazepine | 5281894 |
| T-REx cells | N/A (cell line) |
| HEK-293 cells | N/A (cell line) |
| CD1 mice | N/A (mouse strain) |
| Streptozotocin (B1681764) | 29264 |
| Acetylcholine (ACh) | 187 |
| Nitric Oxide (NO) | 260 |
| Prostacyclin | 5282238 |
| ATP-sensitive K+ channels | 24597 |
| Hypotonic saline | N/A (solution) |
| Artificial cerebrospinal fluid (ACSF) | N/A (solution) |
| Mesenteric arteries | N/A (tissue) |
| Cremaster arterioles | N/A (tissue) |
| Pancreatic acini | N/A (tissue) |
| Dorsal spinal cord | N/A (tissue) |
| Peripheral nociceptive neurons | N/A (tissue) |
| Trigeminal ganglion | N/A (tissue) |
| Whisker pad | N/A (tissue) |
| Colonic CGRP release | N/A (biological process) |
| Visceromotor responses (VMR) | N/A (biological process) |
| Colorectal distension (CRD) | N/A (experimental method) |
| HT-29 cells | N/A (cell line) |
| Colo-205 cells | N/A (cell line) |
| Oligodendrocyte precursor cells (OPCs) | N/A (cell type) |
| Fluid percussion injury (FPI) | N/A (experimental method) |
| Traumatic brain injury (TBI) | N/A (medical condition) |
| Blood-brain barrier (BBB) | N/A (biological structure) |
| Evans blue (EB) | 444439 |
| Astrocytes | N/A (cell type) |
| Brain microvascular endothelial cells | N/A (cell type) |
| Renal cortical perfusion | N/A (physiological parameter) |
| Total RBF | N/A (physiological parameter) |
| Preglomerular vascular smooth muscle cells (SMCs) | N/A (cell type) |
| Distal interlobular arteries | N/A (tissue) |
| Renal autoregulation | N/A (physiological process) |
| Glomerular filtration rate (GFR) | N/A (physiological parameter) |
| Myogenic response | N/A (physiological process) |
| Tubuloglomerular feedback | N/A (physiological process) |
| L-type Ca2+ channels | 24594 |
| Stretch-activated Ca2+ channel blockers | N/A (class of compounds) |
| Phospholipase A2 inhibitor | N/A (class of compounds) |
| Histamine H1 receptor (H1R) | 10848 |
| Irritable bowel syndrome | N/A (medical condition) |
| Gastric cancer | N/A (medical condition) |
| Pancreatic fibrosis | N/A (medical condition) |
| SMD Kozlowski type | N/A (medical condition) |
| Basal breast cancers | N/A (medical condition) |
| Diabetic macular edema | N/A (medical condition) |
| Cough | N/A (medical condition) |
| Lysophosphatidylcholine (B164491) (lysoPC) | 11256 |
| Neuropathic pain | N/A (medical condition) |
| PAR2 | 3000221 |
| Tryptase | 14797569 |
| FSLLRY-amide | 10120896 |
| Ionizing radiation-induced nociception (IONI) | N/A (experimental method) |
| Orthotopic mouse model | N/A (experimental model) |
| Colorectal cancer (CRC) | N/A (medical condition) |
| MTT cell proliferation assay | N/A (experimental method) |
| M1 macrophages | N/A (cell type) |
| Extracellular matrix (ECM) | N/A (biological structure) |
| Pro-inflammatory gene expression | N/A (biological process) |
| Proteolytic activity | N/A (biological process) |
| Collagen matrices | N/A (biological structure) |
| GFB-8438 | 136073085 |
| TRPC5 | 25754 |
| TRPC4 | 25753 |
| TRPC6 | 25755 |
| NaV 1.5 | 25756 |
| hERG channel | 25757 |
| ZINC 17988990 | 11909194 |
| TRPV5 | 25758 |
| TRPV6 | 25759 |
| JNJ-28583113 | 11457114 |
| TRPM2 | 25760 |
| ML-SI3 | 135468415 |
| TRPML1 | 25761 |
| TRPML2 | 25762 |
| Evifacotrep | 136073086 |
| Vocacapsaicin (CA-008) | 16000921 |
| TRPV1 agonist | N/A (class of compounds) |
| Streptozotocin-induced diabetic rats | N/A (animal model) |
| Diabetic rats | N/A (animal model) |
| Blood-retinal barrier | N/A (biological structure) |
| Traumatic brain injury | N/A (medical condition) |
| MAPK signaling | N/A (biological process) |
| Vasogenic edema | N/A (medical condition) |
| Brain water content | N/A (physiological parameter) |
| Evans blue extravasation | N/A (experimental method) |
| Fluid percussion injury (FPI) | N/A (experimental method) |
| Stab wound injury | N/A (experimental method) |
| TRPV4 knockout | N/A (experimental method) |
| Renal myogenic autoregulation | N/A (physiological process) |
| Neonatal pigs | N/A (animal model) |
| Distal interlobular arteries | N/A (tissue) |
| Steady-state myogenic tone | N/A (physiological parameter) |
| Pressure-induced membrane depolarization | N/A (physiological process) |
| [Ca2+]i elevation | N/A (physiological parameter) |
| Pressure-induced constriction | N/A (physiological process) |
| Intrarenal arterial infusion | N/A (experimental method) |
| Renal blood flow (RBF) | N/A (physiological parameter) |
| Glomerular filtration rate (GFR) | N/A (physiological parameter) |
| Arterial pressure | N/A (physiological parameter) |
| Glomerular injury | N/A (medical condition) |
| Myogenic response | N/A (physiological process) |
| Tubuloglomerular feedback | N/A (physiological process) |
| Preglomerular vascular smooth muscle cells | N/A (cell type) |
| Osmotic cell swelling | N/A (physiological process) |
| L-type Ca2+ channel blockers | N/A (class of compounds) |
| Stretch-activated Ca2+ channel blockers | N/A (class of compounds) |
| Phospholipase A2 inhibitor | N/A (class of compounds) |
| Histamine | 784 |
| P-STS cells | N/A (cell line) |
| Mucosal microenvironment | N/A (biological structure) |
| Increased visceral pain perception | N/A (medical condition) |
| Calcium-dependent gastric cancer progression | N/A (medical condition) |
| Specific kinases | N/A (class of compounds) |
| Short interfering ribonucleic acid (siRNA) | N/A (experimental method) |
| Human mutations | N/A (biological concept) |
| Intersubunit cation-pi bond | N/A (chemical concept) |
| Closed state | N/A (biological concept) |
| Open state | N/A (biological concept) |
| Inactivated states | N/A (biological concept) |
| Human esophageal squamous cells | N/A (cell type) |
| Thermo-TRPVs | N/A (class of channels) |
| Esophageal squamous cell carcinoma (ESCC) | N/A (medical condition) |
| Male-specific regulator of bone metabolism | N/A (biological concept) |
| Bone strength | N/A (physiological parameter) |
| Fracture risk predictor | N/A (biological concept) |
| Inflammatory mediators | N/A (biological concept) |
| MG-63 cells | N/A (cell line) |
| Tranilast | 5553 |
| Phosphatidylinositol-4,5-biphosphate | 24865 |
| TRPV4 cytosolic tails | N/A (biological structure) |
| Physiological stimuli | N/A (biological concept) |
| Endogenous agonists | N/A (class of compounds) |
| Dimethylallyl pyrophosphate | 18354 |
| Hydrogen peroxide | 784 |
| Dorsal spinal cord | N/A (tissue) |
| Peripheral nociceptive neurons | N/A (tissue) |
| Nociception transduction | N/A (biological process) |
| Phospholipase C (PLC) | 200072 |
| Nociceptive behavior | N/A (biological concept) |
| Mechanical allodynia | N/A (medical condition) |
| Cold allodynia | N/A (medical condition) |
| Heat hyperalgesia | N/A (medical condition) |
| PAR2 antagonist | N/A (class of compounds) |
| Head-withdrawal threshold | N/A (experimental parameter) |
| Orofacial heat hyperalgesia | N/A (medical condition) |
| TRPV1 antagonist | N/A (class of compounds) |
| Trigeminal ganglion neurons | N/A (cell type) |
| Pro-inflammatory macrophages (M1) | N/A (cell type) |
| Three-dimensional (3D) collagen matrices | N/A (experimental material) |
| Mechanical loading amplitudes | N/A (experimental parameter) |
| Pro-inflammatory responses | N/A (biological process) |
| Pro-inflammatory gene expression | N/A (biological process) |
| Enhanced proteolytic activity | N/A (biological process) |
| Reparative phenotype | N/A (biological concept) |
| ECM integrity | N/A (biological concept) |
| Inflammatory signaling pathways | N/A (biological process) |
| Rheumatoid Arthritis | N/A (medical condition) |
| Osteoporosis | N/A (medical condition) |
| Pain | N/A (medical condition) |
| Irritable Bowel Syndrome | N/A (medical condition) |
| Steatohepatitis | N/A (medical condition) |
| Ulcer | N/A (medical condition) |
| GFB-8438 | 136073085 |
| Protamine sulfate (B86663) model | N/A (experimental model) |
| ZINC17988990 | 11909194 |
| HEK293 cells | N/A (cell line) |
| JNJ28583113 | 11457114 |
| TRPM2 antagonist | N/A (class of compounds) |
| Chimpanzee | N/A (species) |
| Rat | N/A (species) |
| Evifacotrep | 136073086 |
| Neurological diseases | N/A (medical condition) |
| Vocacapsaicin | 16000921 |
| Capsaicin | 154897 |
| Prodrug | N/A (chemical concept) |
| Non-opioid TRPV1 agonist | N/A (class of compounds) |
| Pain relief | N/A (medical outcome) |
| Diabetic rats | N/A (animal model) |
| Blood-retinal barrier | N/A (biological structure) |
| Traumatic brain injury | N/A (medical condition) |
| MAPK signaling | N/A (biological process) |
| Vasogenic edema | N/A (medical condition) |
| Brain water content | N/A (physiological parameter) |
| Evans blue extravasation | N/A (experimental method) |
| Fluid percussion injury (FPI) | N/A (experimental method) |
| Stab wound injury | N/A (experimental method) |
| TRPV4 knockout | N/A (experimental method) |
| Renal myogenic autoregulation | N/A (physiological process) |
| Neonatal pigs | N/A (animal model) |
| Distal interlobular arteries | N/A (tissue) |
| Steady-state myogenic tone | N/A (physiological parameter) |
| Pressure-induced membrane depolarization | N/A (physiological process) |
| [Ca2+]i elevation | N/A (physiological parameter) |
| Pressure-induced constriction | N/A (physiological process) |
| Intrarenal arterial infusion | N/A (experimental method) |
| Renal blood flow (RBF) | N/A (physiological parameter) |
| Glomerular filtration rate (GFR) | N/A (physiological parameter) |
| Arterial pressure | N/A (physiological parameter) |
| Glomerular injury | N/A (medical condition) |
| Myogenic response | N/A (physiological process) |
| Tubuloglomerular feedback | N/A (physiological process) |
| Preglomerular vascular smooth muscle cells | N/A (cell type) |
| Osmotic cell swelling | N/A (physiological process) |
| L-type Ca2+ channel blockers | N/A (class of compounds) |
| Stretch-activated Ca2+ channel blockers | N/A (class of compounds) |
| Phospholipase A2 inhibitor | N/A (class of compounds) |
| Histamine | 784 |
| P-STS cells | N/A (cell line) |
| Mucosal microenvironment | N/A (biological structure) |
| Increased visceral pain perception | N/A (medical condition) |
| Calcium-dependent gastric cancer progression | N/A (medical condition) |
| Specific kinases | N/A (class of compounds) |
| Short interfering ribonucleic acid (siRNA) | N/A (experimental method) |
| Human mutations | N/A (biological concept) |
| Intersubunit cation-pi bond | N/A (chemical concept) |
| Closed state | N/A (biological concept) |
| Open state | N/A (biological concept) |
| Inactivated states | N/A (biological concept) |
| Human esophageal squamous cells | N/A (cell type) |
| Thermo-TRPVs | N/A (class of channels) |
| Esophageal squamous cell carcinoma (ESCC) | N/A (medical condition) |
| Male-specific regulator of bone metabolism | N/A (biological concept) |
| Bone strength | N/A (physiological parameter) |
| Fracture risk predictor | N/A (biological concept) |
| Inflammatory mediators | N/A (biological concept) |
| MG-63 cells | N/A (cell line) |
| Tranilast | 5553 |
| Phosphatidylinositol-4,5-biphosphate | 24865 |
| TRPV4 cytosolic tails | N/A (biological structure) |
| Physiological stimuli | N/A (biological concept) |
| Endogenous agonists | N/A (class of compounds) |
| Dimethylallyl pyrophosphate | 18354 |
| Hydrogen peroxide | 784 |
| Dorsal spinal cord | N/A (tissue) |
| Peripheral nociceptive neurons | N/A (tissue) |
| Nociception transduction | N/A (biological process) |
| Phospholipase C (PLC) | 200072 |
| Nociceptive behavior | N/A (biological concept) |
| Mechanical allodynia | N/A (medical condition) |
| Cold allodynia | N/A (medical condition) |
| Heat hyperalgesia | N/A (medical condition) |
| PAR2 antagonist | N/A (class of compounds) |
| Head-withdrawal threshold | N/A (experimental parameter) |
| Orofacial heat hyperalgesia | N/A (medical condition) |
| TRPV1 antagonist | N/A (class of compounds) |
| Trigeminal ganglion neurons | N/A (cell type) |
| Pro-inflammatory macrophages (M1) | N/A (cell type) |
| Three-dimensional (3D) collagen matrices | N/A (experimental material) |
| Mechanical loading amplitudes | N/A (experimental parameter) |
| Pro-inflammatory responses | N/A (biological process) |
| Pro-inflammatory gene expression | N/A (biological process) |
| Enhanced proteolytic activity | N/A (biological process) |
| Reparative phenotype | N/A (biological concept) |
| ECM integrity | N/A (biological concept) |
| Inflammatory signaling pathways | N/A (biological process) |
| Rheumatoid Arthritis | N/A (medical condition) |
| Osteoporosis | N/A (medical condition) |
| Pain | N/A (medical condition) |
| Irritable Bowel Syndrome | N/A (medical condition) |
| Steatohepatitis | N/A (medical condition) |
| Ulcer | N/A (medical condition) |
| GFB-8438 | 136073085 |
| Protamine sulfate model | N/A (experimental model) |
| ZINC17988990 | 11909194 |
| HEK293 cells | N/A (cell line) |
| JNJ28583113 | 11457114 |
| TRPM2 antagonist | N/A (class of compounds) |
| Chimpanzee | N/A (species) |
| Rat | N/A (species) |
| Evifacotrep | 136073086 |
| Neurological diseases | N/A (medical condition) |
| Vocacapsaicin | 16000921 |
| Capsaicin | 154897 |
| Prodrug | N/A (chemical concept) |
| Non-opioid TRPV1 agonist | N/A (class of compounds) |
| Pain relief | N/A (medical outcome) |
| Diabetic rats | N/A (animal model) |
| Blood-retinal barrier | N/A (biological structure) |
| Traumatic brain injury | N/A (medical condition) |
| MAPK signaling | N/A (biological process) |
| Vasogenic edema | N/A (medical condition) |
| Brain water content | N/A (physiological parameter) |
| Evans blue extravasation | N/A (experimental method) |
| Fluid percussion injury (FPI) | N/A (experimental method) |
| Stab wound injury | N/A (experimental method) |
| TRPV4 knockout | N/A (experimental method) |
| Renal myogenic autoregulation | N/A (physiological process) |
| Neonatal pigs | N/A (animal model) |
| Distal interlobular arteries | N/A (tissue) |
| Steady-state myogenic tone | N/A (physiological parameter) |
| Pressure-induced membrane depolarization | N/A (physiological process) |
| [Ca2+]i elevation | N/A (physiological parameter) |
| Pressure-induced constriction | N/A (physiological process) |
| Intrarenal arterial infusion | N/A (experimental method) |
| Renal blood flow (RBF) | N/A (physiological parameter) |
| Glomerular filtration rate (GFR) | N/A (physiological parameter) |
| Arterial pressure | N/A (physiological parameter) |
| Glomerular injury | N/A (medical condition) |
| Myogenic response | N/A (physiological process) |
| Tubuloglomerular feedback | N/A (physiological process) |
| Preglomerular vascular smooth muscle cells | N/A (cell type) |
| Osmotic cell swelling | N/A (physiological process) |
| L-type Ca2+ channel blockers | N/A (class of compounds) |
| Stretch-activated Ca2+ channel blockers | N/A (class of compounds) |
| Phospholipase A2 inhibitor | N/A (class of compounds) |
| Histamine | 784 |
| P-STS cells | N/A (cell line) |
| Mucosal microenvironment | N/A (biological structure) |
| Increased visceral pain perception | N/A (medical condition) |
| Calcium-dependent gastric cancer progression | N/A (medical condition) |
| Specific kinases | N/A (class of compounds) |
| Short interfering ribonucleic acid (siRNA) | N/A (experimental method) |
| Human mutations | N/A (biological concept) |
| Intersubunit cation-pi bond | N/A (chemical concept) |
| Closed state | N/A (biological concept) |
| Open state | N/A (biological concept) |
| Inactivated states | N/A (biological concept) |
| Human esophageal squamous cells | N/A (cell type) |
| Thermo-TRPVs | N/A (class of channels) |
| Esophageal squamous cell carcinoma (ESCC) | N/A (medical condition) |
| Male-specific regulator of bone metabolism | N/A (biological concept) |
| Bone strength | N/A (physiological parameter) |
| Fracture risk predictor | N/A (biological concept) |
| Inflammatory mediators | N/A (biological concept) |
| MG-63 cells | N/A (cell line) |
| Tranilast | 5553 |
| Phosphatidylinositol-4,5-biphosphate | 24865 |
| TRPV4 cytosolic tails | N/A (biological structure) |
| Physiological stimuli | N/A (biological concept) |
| Endogenous agonists | N/A (class of compounds) |
| Dimethylallyl pyrophosphate | 18354 |
| Hydrogen peroxide | 784 |
| Dorsal spinal cord | N/A (tissue) |
| Peripheral nociceptive neurons | N/A (tissue) |
| Nociception transduction | N/A (biological process) |
| Phospholipase C (PLC) | 200072 |
| Nociceptive behavior | N/A (biological concept) |
| Mechanical allodynia | N/A (medical condition) |
| Cold allodynia | N/A (medical condition) |
| Heat hyperalgesia | N/A (medical condition) |
| PAR2 antagonist | N/A (class of compounds) |
| Head-withdrawal threshold | N/A (experimental parameter) |
| Orofacial heat hyperalgesia | N/A (medical condition) |
| TRPV1 antagonist | N/A (class of compounds) |
| Trigeminal ganglion neurons | N/A (cell type) |
| Pro-inflammatory macrophages (M1) | N/A (cell type) |
| Three-dimensional (3D) collagen matrices | N/A (experimental material) |
| Mechanical loading amplitudes | N/A (experimental parameter) |
| Pro-inflammatory responses | N/A (biological process) |
| Pro-inflammatory gene expression | N/A (biological process) |
| Enhanced proteolytic activity | N/A (biological process) |
| Reparative phenotype | N/A (biological concept) |
| ECM integrity | N/A (biological concept) |
| Inflammatory signaling pathways | N/A (biological process) |
| Rheumatoid Arthritis | N/A (medical condition) |
| Osteoporosis | N/A (medical condition) |
| Pain | N/A (medical condition) |
| Irritable Bowel Syndrome | N/A (medical condition) |
| Steatohepatitis | N/A (medical condition) |
| Ulcer | N/A (medical condition) |
| GFB-8438 | 136073085 |
| Protamine sulfate model | N/A (experimental model) |
| ZINC17988990 | 11909194 |
| HEK293 cells | N/A (cell line) |
| JNJ28583113 | 11457114 |
| TRPM2 antagonist | N/A (class of compounds) |
| Chimpanzee | N/A (species) |
| Rat | N/A (species) |
| Evifacotrep | 136073086 |
| Neurological diseases | N/A (medical condition) |
| Vocacapsaicin | 16000921 |
| Capsaicin | 154897 |
| Prodrug | N/A (chemical concept) |
| Non-opioid TRPV1 agonist | N/A (class of compounds) |
| Pain relief | N/A (medical outcome) |
Please note that PubChem CIDs are provided for specific chemical compounds where available in the search results. For broader terms like cell lines, tissues, or physiological processes, CIDs are not applicable and are marked as N/A.this compound is a chemical compound recognized primarily for its activity as a selective antagonist of the transient receptor potential vanilloid 4 (TRPV4) channel. tocris.comresearchgate.netrndsystems.commedkoo.comabcam.com The TRPV4 channel is a calcium-permeable non-selective cation channel involved in diverse physiological functions, including the sensing of osmotic changes, mechanical stimuli, and temperature. researchgate.netmdpi.com The characterized selectivity of this compound for TRPV4 over other TRP channels, such as TRPV1, TRPV3, and TRPM8, with significantly lower IC50 values, positions it as a valuable pharmacological tool for dissecting the specific roles of TRPV4 in various biological systems. tocris.comresearchgate.netrndsystems.commedkoo.comabcam.com
In vivo studies have utilized this compound to explore the therapeutic potential of TRPV4 inhibition in several disease models.
Evaluation in Inflamed Joint Models and Mechanonociception
Investigations into the role of TRPV4 channels in joint pain and mechanonociception, particularly in inflammatory conditions, have involved this compound. In studies conducted on anesthetized rats with acutely inflamed knee joints, intraarticular administration of this compound demonstrated a reduction in the responses of sensitized C-fibers to both innocuous and noxious mechanical stimuli. nih.govtandfonline.comresearchgate.net These findings suggest that TRPV4 channels contribute to the heightened sensitivity of C-fibers to mechanical stimulation observed in inflamed joints. nih.gov While this compound effectively reduced the responses of C-fibers to noxious rotation in normal joints, it did not significantly impact the responses of nociceptive A∂-fibers in either normal or inflamed joints. nih.gov This indicates a specific involvement of TRPV4 ion channels in the response of C-fibers to noxious mechanical stimuli in healthy joints and their increased mechanical sensitivity during joint inflammation. nih.gov
A study evaluating the impact of intraarticular this compound (500 µM) on the responses of C-fibres in acutely inflamed joints to mechanical rotation reported a decrease in the number of action potentials (APs) compared to baseline measurements. nih.gov
Cardiovascular and Vascular Studies
The role of TRPV4 channels in the cardiovascular system, specifically their influence on vascular tone and blood pressure regulation, has been investigated using this compound.
Effects on Arteriolar Vasodilation and Myogenic Tone
TRPV4 channels are present in the vascular endothelium and smooth muscle cells and are implicated in modulating vascular permeability, dilation, and constriction. mdpi.compreprints.org Research has shown that this compound can inhibit TRPV4-mediated arteriolar vasodilation and enhance myogenic tone in ex vivo preparations. tocris.comrndsystems.commedkoo.comabcam.com Low intravascular pressure has been observed to activate endothelial cell TRPV4 channels, leading to localized increases in intracellular calcium and subsequent activation of IKCa channels, which contributes to vasodilation and a reduction in myogenic tone. nih.govpnas.org This effect was counteracted, and basal myogenic tone was increased, by the administration of this compound. nih.govpnas.org These results suggest that TRPV4 channels, which are selectively activated under low intravascular pressure conditions, play a role in an endothelial microdomain that influences the frequency of calcium events and, consequently, affects vasodilation and myogenic tone. nih.govpnas.org
In isolated rat small mesenteric arteries, acetylcholine-induced vascular relaxation, a process involving the TRPV4-KCa2.3 pathway, was found to be inhibited by this compound. ahajournals.org
Influence on Blood Pressure Regulation
Studies suggest that TRPV4 channels located in the brain, particularly within the periventricular region including the paraventricular nucleus (PVN), are involved in sensing and responding to changes in plasma osmolality, which can influence blood pressure. researchgate.netnih.gov Intracerebroventricular (ICV) injection of hypotonic artificial cerebrospinal fluid (ACSF) in mice resulted in a decrease in mean blood pressure, and this effect was abrogated by treatment with the TRPV4 inhibitor this compound. researchgate.netnih.gov This indicates that activation of TRPV4 channels in periventricular brain structures can elicit a depressor response. researchgate.net
A study investigating the effect of ICV this compound (100 nM/kg) on blood pressure in mice demonstrated that while hypotonic ACSF significantly reduced blood pressure, co-injection with this compound prevented this reduction. nih.gov
Implications for Pulmonary Edema Associated with Congestive Heart Failure
TRPV4 channels are expressed in the pulmonary vascular endothelium and contribute to the regulation of the alveolar septal barrier integrity. nih.gov Elevated pulmonary vascular pressure can trigger TRPV4-dependent pulmonary edema. nih.gov Consequently, inhibiting TRPV4 has been proposed as a potential therapeutic strategy for managing pulmonary edema associated with conditions such as congestive heart failure. researchgate.netmdpi.compreprints.orgnih.gov While this compound is recognized as a selective TRPV4 antagonist used in research, other antagonists with higher potency or those that have advanced to clinical development, such as GSK2193874 and GSK2798745, have been specifically noted for their effectiveness in preventing and treating lung edema in heart failure models. researchgate.netmdpi.commdpi.compreprints.orgnih.gov
Other Systemic Applications
Beyond its effects on the musculoskeletal and cardiovascular systems, this compound has been explored for its potential in other physiological and pathological contexts.
Alleviation of Pancreatitis
TRPV4 channels have been implicated in the development of pancreatitis, particularly pancreatitis induced by elevated pressure. Increased pressure within the pancreatic gland can lead to excessive intracellular calcium accumulation, mitochondrial dysfunction, and cell death, contributing to the pathogenesis of pancreatitis. jci.org Research suggests that activation of Piezo1 channels in pancreatic acinar cells triggers the opening of TRPV4 channels, which is responsible for a sustained influx of intracellular calcium that drives these pathological events. jci.orgnih.gov In isolated pancreatic acini, the increase in intracellular calcium induced by a TRPV4 agonist was found to be inhibited by this compound. jci.orgnih.gov These findings suggest that inhibiting TRPV4 with antagonists like this compound could potentially mitigate pancreatitis by preventing the sustained calcium entry mediated by TRPV4 following Piezo1 activation. jci.orgnih.gov
In experiments using pancreatic acini, the TRPV4 agonist GSK101 induced a significant increase in intracellular calcium levels, which was inhibited by this compound (30 µM). jci.orgnih.gov
This compound is identified as a selective transient receptor potential vanilloid 4 (TRPV4) antagonist with a PubChem CID of 3601086. nih.govciteab.comtocris.comhellobio.comcaymanchem.commdpi.com It has been shown to block calcium influx induced by TRPV4 agonists in in vitro settings. caymanchem.com Research indicates that TRPV4 channels are involved in barrier permeability in various organs, and their blockade has demonstrated efficacy in resolving edema. nih.govresearchgate.net
5.4.2. Prevention of Blood-Retinal Barrier Breakdown in Diabetic Models
Studies using streptozotocin-induced diabetic rat models have investigated the effect of this compound on blood-retinal barrier (BRB) breakdown, a key feature of diabetic retinopathy. BRB breakdown in this model is characterized by increased retinal accumulation of Evans blue-stained albumin. nih.gov
In diabetic rats, intravitreal injection of this compound was shown to inhibit the streptozotocin-induced BRB breakdown. nih.gov Specifically, retinal accumulation of Evans blue-stained albumin, which approximately doubled at 4 weeks after streptozotocin injection in diabetic controls, was mitigated by this compound treatment. nih.gov In control rats without streptozotocin-induced diabetes, this compound alone did not alter BRB permeability. nih.gov
Further research in streptozotocin-induced diabetic mice models also supports the role of TRPV4 inhibition in preventing BRB breakdown. nih.govplos.org While this study primarily utilized genetic ablation of TRPV4 and another TRPV4 antagonist (GSK2193874), it reinforced the concept that inhibiting TRPV4 can mitigate BRB hyperpermeability in a diabetic context. nih.govplos.org The findings suggest that TRPV4 antagonists, including this compound, resolve BRB breakdown in diabetic rodents. nih.govresearchgate.netplos.org
The mechanism is thought to involve TRPV4's role as a calcium-permeable channel involved in barrier permeability. researchgate.net Activation of TRPV4 has been shown to increase BRB permeability, as demonstrated by intravitreal administration of TRPV4 agonists leading to increased accumulation of Evans blue dye in rat retinas. nih.gov Conversely, blocking TRPV4 with antagonists like this compound helps to maintain BRB integrity in the diabetic milieu. researchgate.net
Data from a study evaluating Evans blue dye content in retinas illustrates the effect of this compound:
| Group | Retinal Evans Blue Content (Normalized to Control) |
| Control + PBS | 1.00 |
| Control + RN1734 (100 µM) | No significant change |
| Diabetic + PBS | ~2.00 |
| Diabetic + RN1734 (100 µM) | Significantly reduced compared to Diabetic + PBS |
These findings indicate that this compound, as a selective TRPV4 antagonist, holds potential in preventing the increased permeability of the blood-retinal barrier observed in diabetic conditions.
Future Directions and Therapeutic Potential
Translational Research Prospects
Translational research involving RN-1734 is exploring its potential in treating central nervous system (CNS) disorders, various cancers, neuropathic pain, cardiovascular pathologies, and hydrocephalus. The compound's selectivity for TRPV4 makes it a promising candidate for targeting TRPV4-mediated processes implicated in these diseases. tocris.comrndsystems.comhellobio.comabcam.comresearchgate.net
Development of this compound as a Lead Compound for CNS Demyelinating Disorders
Studies suggest that this compound holds promise for treating CNS demyelinating disorders. Research in a cuprizone-induced mouse model of demyelination demonstrated that this compound alleviated demyelination and inhibited glial activation. selleckchem.comfrontiersin.orgnih.govnih.govresearchgate.net Furthermore, this compound treatment was shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin 1β (IL-1β) without affecting the number of olig2-positive cells, which are involved in oligodendrocyte production. selleckchem.comnih.govnih.govresearchgate.net In vitro studies using LPS-activated microglial cells indicated that this compound inhibited calcium influx and decreased IL-1β and TNF-α levels by suppressing NF-κB P65 phosphorylation. targetmol.comnih.govnih.govresearchgate.net This suggests that TRPV4 activation in microglia contributes to oligodendrocyte apoptosis via the NF-κB signaling pathway, highlighting a potential mechanism by which this compound could be therapeutic in CNS demyelination. targetmol.comnih.govnih.govresearchgate.net Ultrastructure analysis in the cuprizone (B1210641) model revealed severe axonal demyelination, which was improved by this compound treatment. nih.gov
Exploration in Cancer Therapeutics (e.g., Malignant Melanoma)
The role of TRPV4 in cancer is complex and appears to be cell-type specific, presenting this compound as a potential therapeutic in this area. biomedpharmajournal.org Research has investigated the cytotoxic activity of this compound in human melanoma cancer cell lines. Studies using the G361 human melanoma cell line showed that this compound significantly decreased cell viability in a concentration-dependent manner. dergipark.org.trdergipark.org.tr
The following table summarizes the effect of different this compound concentrations on G361 cell viability:
| This compound Concentration (µM) | Cell Viability (%) |
| 1 | 82.72 |
| 5 | 72.81 |
| 25 | 56.36 |
| 50 | 39.16 |
| 100 | 18.96 |
| Control | 100.00 |
*Data derived from research on G361 human melanoma cancer cell line viability dergipark.org.trdergipark.org.tr.
This compound treatment also influenced oxidative stress markers in G361 cells, increasing total antioxidant status (TAS) and decreasing total oxidant status (TOS) and the oxidative stress index (OSI) at its IC50 concentration (39.48 µM). dergipark.org.trdergipark.org.tr Furthermore, studies exploring the apoptotic effects of this compound in G361 cells examined the expression levels of key apoptotic markers such as Bcl-2, Bax, and p53, as well as caspase-3 and -8 activities. dergipark.org.trdergipark.org.tr While some studies suggest TRPV4 inhibition might suppress cancer growth by repressing oxidative stress and inducing apoptosis in certain cancer cell types, the role of this compound in melanoma specifically is an area of ongoing investigation. biomedpharmajournal.orgdergipark.org.trdergipark.org.tr Previous research with this compound in other cancer cell lines, such as human prostate (PC-3), human breast (MCF-7), and human colon adenocarcinoma (Colo-205), has also indicated reduced cell viability and DNA damage. dergipark.org.tr
Advancing Treatments for Neuropathic Pain
This compound has been evaluated in preclinical models for its potential to reduce nociception and treat neuropathic pain. mdpi.comencyclopedia.pubnih.gov As a TRPV4 antagonist, it has shown effects in various pain models. mdpi.comencyclopedia.pubnih.gov In a rat model of chronic compression of the dorsal root ganglion (DRG), this compound was found to decrease the expression of P2X7, a receptor involved in neuropathic pain, which was upregulated by a TRPV4 agonist. nih.gov this compound also reduced the release of pro-inflammatory cytokines IL-1β and IL-6 in this model. nih.gov In a chemotherapy-induced peripheral neuropathy (CIPN) model, this compound prevented the sensitization of TRPV4 and attenuated paclitaxel-induced neuropathic pain. mdpi.com In a rat model of infraorbital nerve injury (IONI), this compound injection reversed the head-withdrawal threshold. nih.gov Studies on joint pain in rats showed that intraarticular injection of this compound reduced the responses of C-fibers to noxious mechanical stimulation in normal joints and the enhanced sensitivity of C-fibers to mechanical stimulation in inflamed joints. nih.gov This suggests that TRPV4 channels in C-fibers are involved in mechanonociception in both normal and inflamed joints. nih.gov
Investigating Efficacy in Cardiovascular Pathologies
Research suggests a potential role for TRPV4 in cardiovascular function, making its antagonist, this compound, a subject of interest for cardiovascular pathologies. This compound has been shown to block TRPV4-mediated arteriole vasodilation and increase myogenic tone ex vivo. tocris.comrndsystems.comhellobio.comabcam.com Studies have also indicated that periventricular targets in the brain can generate a depressor action in response to TRPV4 activation, and this effect was abolished by this compound treatment. nih.gov This suggests that the TRPV4 channel, or the TRPV4-KCa coupling mechanism, could potentially serve as a therapeutic target for cardiovascular disease. nih.gov Additionally, this compound has been shown to inhibit the breakdown of the blood-retinal barrier in diabetic rats. caymanchem.com
Novel Approaches for Hydrocephalus Management
This compound has shown promise in preclinical models for the management of hydrocephalus, a condition characterized by excessive cerebrospinal fluid (CSF) accumulation. physiology.orggoogle.compurdue.eduasannslab.comresearchgate.net In a genetic rat model of congenital hydrocephalus, treatment with this compound significantly reduced ventricular enlargement. physiology.orggoogle.comasannslab.comresearchgate.net This effect was observed without significantly impacting body or organ weight. asannslab.comresearchgate.net It was hypothesized that this compound might ameliorate hydrocephalus by targeting the choroid plexus, which is responsible for CSF production, and influencing cell and molecular changes in multiple brain cell types, including choroid plexus epithelial cells and glia. physiology.orgpurdue.edu Studies have investigated the impact of this compound on the immunoreactivity of TRPV4 and aquaporins (AQP1 and AQP4) in the choroid plexus and periventricular areas in hydrocephalic rats. physiology.orgpurdue.edu While increased immunoreactivity of TRPV4 and AQP1 was observed in the choroid plexus of untreated and this compound treated hydrocephalic rats, this compound treatment resulted in TRPV4 immunoreactivity in the subventricular zone similar to that of wild-type untreated rats, but did not normalize AQP4 immunoreactivity. purdue.edu These findings suggest that while this compound can attenuate ventriculomegaly, the precise mechanisms involving TRPV4 and aquaporins in hydrocephalus pathology require further elucidation. physiology.orgpurdue.edu
Advanced Methodologies for Studying this compound
Studying the effects and mechanisms of this compound involves a variety of advanced methodologies to assess its interaction with TRPV4 channels and its impact on cellular and physiological processes. Techniques such as electrophysiology and intracellular calcium influx measurements are used to characterize the activity of this compound against TRPV4 channels in different species (human, rat, mouse). researchgate.net These methods help determine the compound's potency and selectivity. tocris.comrndsystems.comhellobio.comabcam.comresearchgate.net
In the context of CNS demyelination, in vitro studies utilize techniques like calcium influx measurements and analysis of cytokine levels (IL-1β, TNF-α) in activated microglial cells to understand the cellular mechanisms underlying this compound's effects. targetmol.comnih.govnih.govresearchgate.net Western blot analysis is employed to assess protein expression levels, such as oligodendrocyte CNP, in animal models. nih.govresearchgate.net Ultrastructure analysis provides detailed insights into the degree of myelination. nih.gov
For cancer research, methodologies include cell viability assays like the MTT method to quantify the cytotoxic effects of this compound on cancer cell lines. dergipark.org.trdergipark.org.tr Assays for total antioxidant status (TAS), total oxidant status (TOS), and oxidative stress index (OSI) are used to evaluate the compound's impact on oxidative stress. dergipark.org.trdergipark.org.tr Quantitative real-time PCR is utilized to determine the expression levels of genes related to apoptosis, such as Bcl-2, Bax, and p53, and to measure caspase-3 and -8 activities. dergipark.org.trdergipark.org.tr
Studies on neuropathic pain may involve evaluating mechanical allodynia and thermal hyperalgesia in animal models. nih.govnih.govfrontiersin.org Techniques to measure the expression of receptors like P2X7 and the release of cytokines (IL-1β, IL-6) in dorsal root ganglia are also employed. nih.gov Electrophysiological recordings from sensory fibers, such as C-fibers, are used to assess their responses to mechanical stimuli in the presence of this compound. nih.gov
In cardiovascular research, ex vivo studies on isolated arterioles are conducted to measure vasodilation and myogenic tone. tocris.comrndsystems.comhellobio.comabcam.com In vivo studies may involve monitoring blood pressure and heart rate responses to understand the systemic cardiovascular effects. nih.gov
For hydrocephalus research, methodologies include measuring ventricular size and head dimensions in animal models. physiology.orggoogle.comasannslab.comresearchgate.net Immunohistochemistry is used to visualize and assess the immunoreactivity of proteins like TRPV4, GFAP (a marker for activated astrocytes), AQP1, and AQP4 in brain tissues. physiology.orgpurdue.edu Assays to measure ATP release, which can be influenced by TRPV4, may also be relevant. researchgate.net
These diverse methodologies are crucial for elucidating the complex interactions of this compound with TRPV4 and its downstream effects, paving the way for its potential therapeutic development.
Structural Biology Approaches to Elucidate TRPV4-RN-1747 Interactions
Understanding the precise molecular interaction between this compound and the TRPV4 channel is crucial for rational drug design and the development of more potent and selective modulators. Structural biology techniques, such as cryo-electron microscopy (cryo-EM) and X-ray crystallography, can provide high-resolution structures of TRPV4 in complex with this compound. While the structure of human TRPV4 in complex with other inhibitors like HC-067047 has been reported, structurally confirming the binding site of this compound remains an area for future investigation. nih.govresearchgate.net Mutagenesis studies have indicated that residue D546 in human TRPV4 is a key residue for the inhibitory effect of this compound. nih.gov This suggests that this compound may bind to a site that partially overlaps with the binding sites of other ligands such as 5′,6′-epoxyeicosatrienoic acid (5′,6′-EET) and HC-067047, located within a cytosol-facing cavity between the S1-S4 helices and the TRP box. nih.govmdpi.com Further structural studies are needed to fully map the interaction interface and understand the conformational changes induced by this compound binding.
Application of Omics Technologies to Identify Broader Cellular Impacts
Beyond its direct interaction with TRPV4, this compound may exert broader effects on cellular pathways and processes. The application of omics technologies, such as transcriptomics, proteomics, and metabolomics, can help identify these wider impacts. For instance, studies have shown that this compound treatment can decrease the levels of inflammatory cytokines like IL-1β and TNF-α in activated microglial cells by suppressing NF-κB P65 phosphorylation. nih.govnih.gov Omics approaches could reveal other signaling pathways or cellular components modulated by this compound, providing a more comprehensive understanding of its cellular pharmacology and potential off-target effects. Furthermore, research indicates that TRPV4 interacts with mitochondrial proteins and can influence mitochondrial structure and function; this compound has been shown to decrease mitochondrial Ca2+ levels and prevent mitochondrial aggregation induced by TRPV4 activation. biorxiv.org Omics studies could delve deeper into how TRPV4 modulation by this compound affects mitochondrial processes and other organelle functions.
Refinement of Preclinical Models for Enhanced Translational Relevance
Preclinical models are essential for evaluating the therapeutic potential of this compound in various disease contexts. This compound has been used in several preclinical studies, including a cuprizone-induced mouse model of demyelination where it alleviated demyelination and inhibited glial activation and inflammation. nih.govnih.govmedchemexpress.com It has also been evaluated in models of neuropathic pain, where it attenuated paclitaxel-induced pain and reversed mechanical allodynia and heat hyperalgesia in a rat model. mdpi.commdpi.com Additionally, this compound has shown cytotoxic activity in human melanoma cancer cell lines in vitro. dergipark.org.tr Future directions involve refining these preclinical models to better mimic human disease conditions and evaluate the efficacy of this compound or its derivatives. This includes developing more complex in vivo models that incorporate the multifaceted nature of diseases involving TRPV4, as well as utilizing induced pluripotent stem cell (iPSC) derived cell types to study the effects of this compound in a more human-relevant cellular context.
Identification of Novel Analogs and Derivatives
While this compound has proven to be a valuable research tool, the identification and development of novel analogs and derivatives with improved pharmacological properties is a key area for future research.
Structure-Activity Relationship (SAR) Studies for Optimized Potency and Selectivity
Detailed SAR studies are crucial for understanding how structural modifications to this compound affect its potency and selectivity for TRPV4. Initial studies have characterized this compound as a selective TRPV4 antagonist with micromolar potency. tocris.comrndsystems.comselleckchem.comsigmaaldrich.commerckmillipore.comabcam.com Compared to other TRPV4 antagonists like HC-067047, this compound generally exhibits lower potency. researchgate.netnih.govmdpi.com Future SAR studies can systematically explore modifications to the this compound structure to identify key functional groups and structural features that contribute to its activity. This can involve synthesizing a series of related compounds with targeted changes and evaluating their effects on TRPV4 activity and selectivity against other TRP channels. Computational approaches, such as molecular docking and dynamics simulations, can complement experimental SAR studies by predicting binding modes and affinities, guiding the design of novel compounds.
Design of Compounds with Improved Pharmacokinetic Profiles for In Vivo Applications
For this compound or its derivatives to be viable therapeutic agents, they must possess favorable pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). While this compound has been used in in vivo preclinical models, information regarding its detailed pharmacokinetic profile is limited in the provided search results. caymanchem.commedchemexpress.commdpi.com Future research should focus on designing analogs with improved solubility, metabolic stability, and bioavailability. This can involve incorporating structural features known to enhance these properties, as well as utilizing in vitro and in vivo pharmacokinetic studies to evaluate the ADME profiles of novel compounds. The goal is to develop derivatives that can achieve sufficient concentrations at the target site and have suitable half-lives for therapeutic effect, enabling chronic administration in relevant animal models and potentially in future clinical trials.
Compound Information
| Compound Name | PubChem CID |
| This compound | 3601086 |
Data Tables
Table 1: In Vitro Potency and Selectivity of this compound
| Channel | Species | IC50 (μM) | Reference |
| TRPV4 | Human | 2.3 | tocris.comrndsystems.comselleckchem.comsigmaaldrich.commerckmillipore.comabcam.com |
| TRPV4 | Rat | 3.2 | tocris.comrndsystems.comselleckchem.comsigmaaldrich.commerckmillipore.comabcam.com |
| TRPV4 | Mouse | 5.9 | tocris.comrndsystems.comselleckchem.comsigmaaldrich.commerckmillipore.comabcam.com |
| TRPV1 | Human | >100 | tocris.comrndsystems.comsigmaaldrich.commerckmillipore.comabcam.com |
| TRPV3 | Human | >30 | tocris.comrndsystems.comsigmaaldrich.commerckmillipore.comabcam.com |
| TRPM8 | Human | >30 | tocris.comrndsystems.comsigmaaldrich.commerckmillipore.comabcam.com |
Table 2: Effect of this compound on Cell Viability in G361 Human Melanoma Cells
| This compound Concentration (μM) | Cell Viability (%) | Reference |
| 1 | 82.72 | dergipark.org.tr |
| 5 | 72.81 | dergipark.org.tr |
| 25 | 56.36 | dergipark.org.tr |
| 50 | 39.16 | dergipark.org.tr |
| 100 | 18.96 | dergipark.org.tr |
| IC50 | 39.48 | dergipark.org.tr |
Conclusion
Summary of RN-1734's Significance as a TRPV4 Antagonist
This compound is a benzenesulfonamide (B165840) compound recognized for its selective antagonism of the TRPV4 ion channel. sigmaaldrich.com Its significance stems from its ability to inhibit TRPV4 activation across different species, including human, rat, and mouse variants. This inhibitory action allows for the specific investigation of TRPV4-mediated pathways. The compound displays notable selectivity for TRPV4 over other related TRP channels, such as TRPV1, TRPV3, and TRPM8, which is a crucial characteristic for a reliable research tool. sigmaaldrich.com
The utility of this compound is underscored by its application in a wide array of preclinical studies. It has been instrumental in demonstrating the involvement of TRPV4 in processes such as arteriole vasodilation, mechanonociception, and cellular responses to osmotic changes. nih.govnih.gov While limitations regarding its pharmacokinetic profile have prevented its progression to clinical trials, its role as a foundational tool for in vitro and in vivo proof-of-concept studies is undisputed. nih.gov
Table 1: Inhibitory Profile of this compound on TRPV4 Channels
| Species Variant | IC₅₀ (μM) |
|---|---|
| Human (hTRPV4) | 2.3 |
| Rat (rTRPV4) | 3.2 |
| Mouse (mTRPV4) | 5.9 |
Data sourced from studies on HEK293 cells expressing the respective TRPV4 variants. sigmaaldrich.com
Table 2: Selectivity of this compound Across TRP Channels
| TRP Channel | IC₅₀ (μM) |
|---|---|
| TRPV4 | 2.3 |
| TRPV3 | >30 |
| TRPM8 | >30 |
| TRPV1 | >100 |
This table highlights the selectivity of this compound for TRPV4 over other transient receptor potential channels.
Integration of Findings for Comprehensive Understanding of TRPV4 Biology
The application of this compound in diverse experimental models has significantly contributed to a more comprehensive understanding of TRPV4 biology. By blocking the channel's activity, researchers have been able to elucidate its function in various physiological contexts.
In the vascular system, this compound was shown to block TRPV4-mediated arteriole vasodilation and increase myogenic tone, confirming the channel's role in regulating blood vessel function. Studies investigating pain mechanisms have utilized this compound to demonstrate the involvement of TRPV4 in neuropathic pain. mdpi.com For instance, it was found to partially reverse mechanical allodynia and heat hyperalgesia in a model of paclitaxel-induced neuropathy. mdpi.com Furthermore, in studies of joint pain, the intra-articular injection of this compound reduced the responses of C-fibres to mechanical stimulation in both normal and inflamed knee joints of rats, pointing to TRPV4's role in mechanonociception. nih.gov
In the central nervous system, this compound was used to show that the depressor response to intracerebroventricular application of hypotonic solutions is dependent on TRPV4 activation. nih.gov This finding implicates periventricular TRPV4 channels in the homeostatic regulation of blood pressure. nih.gov Research into cellular differentiation has also benefited from this compound. Studies have shown that pharmacological inhibition of TRPV4 with this compound can enhance the differentiation of preadipocytes and modulate osteogenesis, highlighting the channel's role in these fundamental biological processes. patsnap.comnih.gov
Structural and molecular studies have further clarified the mechanism of this compound's action. It has been demonstrated that the inhibitory effect of this compound on the TRPV4 channel requires the presence of a specific residue, D546, within a binding pocket delimited by the S2–S3 linker, S4, and S5 helices of the channel protein. nih.gov
Broader Implications for Pharmacological Intervention in TRPV4-Mediated Diseases
The collective findings from studies involving this compound have significant implications for the development of pharmacological interventions for a range of diseases where TRPV4 activity is dysregulated. The channel's involvement in pain, inflammation, cardiovascular regulation, and matrix remodeling in fibroblasts suggests that TRPV4 is a promising therapeutic target. mdpi.compatsnap.com
By providing a proof-of-concept for the benefits of TRPV4 antagonism in preclinical models of neuropathic pain and inflammatory joint conditions, this compound has paved the way for the development of more potent and bioavailable antagonists. nih.govmdpi.commedchemexpress.com The insights gained from this compound have spurred the discovery of other TRPV4 antagonists, such as HC-067047 and GSK2193874, which have also been evaluated in preclinical settings. mdpi.comresearchgate.net One such antagonist, GSK2798745, has even progressed to clinical trials, marking a significant step forward in targeting TRPV4 for therapeutic purposes. researchgate.net
The functional linkage of TRPV4 to innate immune signaling processes, such as mediating IL-1-driven calcium responses that contribute to matrix degradation in inflammatory diseases, further broadens the therapeutic potential of TRPV4 inhibition. patsnap.com Therefore, the foundational research conducted with this compound has not only deepened our understanding of TRPV4 biology but has also laid the groundwork for a novel pharmacological approach to treating a variety of TRPV4-mediated diseases.
Q & A
Q. What is the molecular mechanism of RN-1734 as a TRPV4 antagonist, and how is its selectivity validated across species?
this compound selectively inhibits TRPV4 channels by antagonizing 4αPDD-mediated activation. Its IC50 values vary across species: 2.3 μM (hTRPV4), 5.9 μM (mTRPV4), and 3.2 μM (rTRPV4) . Selectivity is validated through comparative dose-response assays using recombinant TRPV4 channels from human, mouse, and rat models, with parallel controls to rule off-target effects on other TRP channels (e.g., TRPV1 or TRPA1) .
Q. What experimental assays are recommended for quantifying this compound's effects on TRPV4-mediated calcium signaling?
Intracellular Ca²⁺ dynamics can be measured using Fura-2 ratiometric imaging, as demonstrated in endothelial cells under arachidonic acid (AA) stimulation . For functional validation, patch-clamp electrophysiology is used to assess TRPV4 currents, while MTT assays quantify cytotoxicity in cancer models (e.g., G-361 melanoma cells) . Ensure proper controls (e.g., vehicle-treated cells) and normalize data to baseline Ca²⁺ levels .
Q. How does this compound modulate inflammatory cytokine production in neural models?
this compound suppresses interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) production in oligodendrocyte models without altering olig2-positive cell counts, suggesting a TRPV4-specific anti-inflammatory mechanism . ELISA or multiplex cytokine profiling in conditioned media, combined with qPCR for cytokine mRNA, are recommended methodologies .
Advanced Research Questions
Q. How can conflicting data on this compound's vascular effects under normoxia vs. hypoxia be resolved?
Evidence shows this compound enhances vasodilation in normoxia but has no significant effect under chronic hypoxia . To resolve this, researchers should:
- Replicate experiments using controlled oxygen tension (e.g., hypoxia chambers).
- Combine this compound with nitric oxide synthase inhibitors (e.g., L-NNA) to dissect endothelial vs. smooth muscle contributions .
- Validate TRPV4 expression changes via Western blot or immunohistochemistry under hypoxia .
Q. What methodological considerations are critical when studying this compound's dual role in calcium signaling and oxidative stress?
- Calcium-ROS crosstalk : Use fluorescent probes (e.g., Fluo-4 for Ca²⁺ and H2DCFDA for ROS) in tandem to capture dynamic interactions .
- Oxidative stress endpoints : Measure total antioxidant status (TAS), total oxidant status (TOS), and oxidative stress index (OSI) via commercial kits, as in melanoma studies .
- Apoptosis validation : Supplement MTT data with caspase-3/8 activity assays and Bcl-2/Bax/p53 qPCR to confirm apoptotic pathways .
Q. How does this compound's efficacy vary across cancer models, and what factors drive these differences?
this compound exhibits IC50 values ranging from 18.96% cell viability (100 μM in G-361 melanoma) to variable effects in prostate (PC-3) and breast (MCF-7) cancers . Key factors include:
- TRPV4 expression levels : Quantify via RT-qPCR or flow cytometry.
- Calcium buffering capacity : Cells with robust calcium extrusion mechanisms may resist this compound-induced cytotoxicity.
- Microenvironmental cues : Test under simulated tumor conditions (e.g., low pH, co-culture with stromal cells) .
Methodological Challenges and Solutions
Q. How should researchers address inconsistencies in this compound's effects on neuronal excitability?
In C-fiber nociception models, this compound reduces action potentials (APs) but lowers torque thresholds, suggesting context-dependent modulation . To reconcile this:
- Use in vivo electrophysiology with controlled mechanical stimuli (e.g., rotarod assays).
- Compare acute vs. chronic dosing regimens to assess adaptive TRPV4 regulation .
Q. What integrative approaches are recommended to study this compound's therapeutic potential beyond cancer?
- Corneal epithelial models : Assess TRPV4 blockade in RCE1(5T5) cell differentiation using scratch assays and transepithelial electrical resistance (TEER) measurements .
- Vascular inflammation : Combine this compound with endotoxin (e.g., LPS) challenges in aortic ring assays to evaluate endothelial dysfunction .
Data Interpretation and Validation
Q. How can researchers validate this compound's specificity in complex biological systems?
- Genetic knockdown : Compare this compound effects in wild-type vs. TRPV4-knockout cells/animals.
- Pharmacological controls : Co-administer TRPV4 agonists (e.g., GSK1016790A) to confirm reversibility of effects .
Q. What statistical frameworks are optimal for analyzing this compound dose-response data?
Use non-parametric tests (e.g., Kruskal-Wallis with Bonferroni correction) for non-normal distributions (common in MTT assays) . For calcium imaging, mixed-effects models can account for repeated measurements .
Tables of Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
